molecular formula C10H11N3 B1349387 3-Methyl-4-phenyl-1H-pyrazol-5-amine CAS No. 31924-81-9

3-Methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1349387
CAS No.: 31924-81-9
M. Wt: 173.21 g/mol
InChI Key: UMDNRKCXSUJMCY-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDNRKCXSUJMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975823
Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31924-81-9, 60419-81-0
Record name 5-Amino-3-methyl-4-phenylpyrazole
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Record name 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine
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Record name 3-methyl-4-phenyl-1H-pyrazol-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document provides a comprehensive overview of the known chemical and physical properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, along with relevant experimental protocols and pathway visualizations to support researchers and scientists in the field.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-Methyl-1-phenyl-1H-pyrazol-5-amine are summarized in the tables below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

General Properties
PropertyValueReference
IUPAC Name 3-methyl-1-phenyl-1H-pyrazol-5-amine[3]
Other Names 5-Amino-3-methyl-1-phenylpyrazole, 1-Phenyl-3-methyl-5-aminopyrazole[3][4]
CAS Number 1131-18-6[3]
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [4]
Appearance Solid
Physicochemical Properties
PropertyValueReference
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3-AA 1.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Spectral Data

Spectral data is crucial for the structural elucidation and identification of 3-Methyl-1-phenyl-1H-pyrazol-5-amine.

Mass Spectrometry

The mass spectrum of 3-Methyl-1-phenyl-1H-pyrazol-5-amine shows a molecular ion peak corresponding to its molecular weight.

  • Mass Spectrum (Electron Ionization) : Data available.[5]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum provides information about the functional groups present in the molecule.

  • Gas-Phase IR Spectrum : Data available.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine was not found in the immediate search, spectral data for the related compound 3-methyl-1-phenylpyrazole is available and can offer insights into the expected chemical shifts.[6] For 3-methyl-1-phenylpyrazole, the proton NMR (¹H NMR) in CDCl₃ shows characteristic peaks for the methyl group, the pyrazole ring protons, and the phenyl group protons.[6]

Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various methods. A general and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.

General Synthesis of 5-Aminopyrazoles

A common route for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.

Reaction: Condensation and cyclization of a β-ketonitrile with a substituted hydrazine.

Generic Workflow for 5-Aminopyrazole Synthesis

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product beta_ketonitrile β-Ketonitrile mixing Mixing in Solvent beta_ketonitrile->mixing hydrazine Substituted Hydrazine hydrazine->mixing heating Heating/Reflux mixing->heating cyclization Condensation & Cyclization heating->cyclization cooling Cooling cyclization->cooling precipitation Precipitation/Crystallization cooling->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying aminopyrazole 5-Aminopyrazole Derivative drying->aminopyrazole

Caption: General workflow for the synthesis of 5-aminopyrazole derivatives.

Biological Activity and Signaling Pathways

While specific signaling pathways involving 3-Methyl-1-phenyl-1H-pyrazol-5-amine are not detailed, pyrazole derivatives are known to exhibit a wide range of biological activities. For instance, some pyrazole derivatives act as inhibitors of amine oxidases, which are involved in the metabolism of neurotransmitters.[7] The general mechanism of action for many phenylpyrazole insecticides, a related class of compounds, involves the inhibition of γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.

Hypothesized Signaling Pathway Inhibition by Pyrazole Derivatives

G cluster_pathway Neuronal Signaling Pathway GABA GABA Neurotransmitter GABA_Receptor GABA Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Influx->Hyperpolarization Leads to Pyrazole Pyrazole Derivative (e.g., Phenylpyrazoles) Pyrazole->GABA_Receptor Blocks

Caption: Hypothesized mechanism of action for some pyrazole derivatives on GABA receptors.

Conclusion

3-Methyl-1-phenyl-1H-pyrazol-5-amine is a member of the pharmacologically significant pyrazole class of compounds. While detailed experimental data for this specific isomer is limited in publicly accessible literature, the information available for the closely related isomer, 3-methyl-1-phenyl-1H-pyrazol-5-amine, provides a valuable foundation for researchers. Further investigation into the synthesis, characterization, and biological evaluation of 3-methyl-4-phenyl-1H-pyrazol-5-amine is warranted to explore its potential applications in drug discovery and development. The methodologies and data presented in this guide for the 1-phenyl isomer can serve as a useful starting point for such studies.

References

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 3-methyl-4-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: Condensation of β-Ketonitrile with Hydrazine

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between a β-ketonitrile, specifically 2-phenylacetoacetonitrile, and a hydrazine derivative. This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the desired aminopyrazole.

Logical Workflow of the Core Synthesis Pathway

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R1 2-Phenylacetoacetonitrile P1 Condensation & Cyclization R1->P1 R2 Hydrazine Hydrate R2->P1 FP This compound P1->FP Purification

Caption: Core synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of aminopyrazoles from β-ketonitriles.

Materials:

  • 2-Phenylacetoacetonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric acid (for pH adjustment during workup, if necessary)

  • Sodium sulfate (anhydrous)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylacetoacetonitrile (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • For further purification, the crude product can be recrystallized from ethanol. If the product is colored, a small amount of activated carbon can be added to the hot solution before filtration.

  • Dry the purified crystals under vacuum to obtain this compound.

Quantitative Data
ParameterValueReference
Typical Yield75-90%General yields for similar reactions
Purity>95% (after recrystallization)Expected purity post-recrystallization
Reaction Time4-6 hoursStandard for this type of condensation

Alternative Synthesis Pathway: Thorpe-Ziegler Cyclization

An alternative approach to the synthesis of substituted aminopyrazoles involves the Thorpe-Ziegler reaction. This method is particularly useful for constructing highly functionalized pyrazole rings. In the context of this compound, a plausible pathway would involve the base-catalyzed intramolecular cyclization of a dinitrile precursor derived from phenylacetonitrile and acetonitrile.

Logical Workflow of the Thorpe-Ziegler Pathway

cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_reaction Reaction cluster_product Product R1 Phenylacetonitrile I1 β-Iminonitrile R1->I1 R2 Acetonitrile R2->I1 R3 Strong Base (e.g., NaNH2) R3->I1 P1 Thorpe-Ziegler Cyclization I1->P1 FP This compound P1->FP Hydrolysis & Tautomerization

Caption: Thorpe-Ziegler synthesis of this compound.

Experimental Protocol: Thorpe-Ziegler Synthesis (Conceptual)

This protocol outlines a conceptual pathway, as direct literature for this specific molecule via this route is less common.

Materials:

  • Phenylacetonitrile

  • Acetonitrile

  • Sodium amide (or another strong, non-nucleophilic base)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Hydrazine hydrate

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium amide in anhydrous toluene.

  • To this suspension, add a mixture of phenylacetonitrile (1 equivalent) and acetonitrile (1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to promote the formation of the β-iminonitrile intermediate.

  • Cool the reaction mixture and then carefully quench with a proton source (e.g., ethanol followed by water).

  • The intermediate is then cyclized with hydrazine hydrate. Add hydrazine hydrate to the reaction mixture and heat to reflux.

  • After the cyclization is complete (monitored by TLC), cool the mixture and perform an aqueous workup. Neutralize with acid and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Precursor Synthesis: 2-Phenylacetoacetonitrile

The availability of the starting material, 2-phenylacetoacetonitrile, is crucial for the core synthesis pathway. It can be prepared via a base-mediated condensation of phenylacetonitrile (benzyl cyanide) with an acetylating agent like ethyl acetate.[1]

Experimental Protocol: Synthesis of 2-Phenylacetoacetonitrile

Materials:

  • Phenylacetonitrile (Benzyl cyanide)

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.

  • Heat the solution to reflux with stirring.

  • Add a mixture of phenylacetonitrile and ethyl acetate dropwise over a period of about one hour.

  • Continue refluxing the mixture for an additional 3 hours.

  • After cooling, pour the reaction mixture into cold water.

  • Extract the aqueous alkaline mixture with diethyl ether to remove any unreacted starting materials.

  • Acidify the aqueous layer with cold 10% hydrochloric acid.

  • Extract the product into diethyl ether.

  • Wash the ether solution with water, then with a sodium bicarbonate solution, and finally with water again.

  • Dry the ether layer with anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 2-phenylacetoacetonitrile.[2]

This in-depth guide provides the necessary theoretical and practical information for the successful synthesis of this compound. Researchers are advised to consult original literature and adhere to all laboratory safety protocols.

References

Spectroscopic and Biological Insights into 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Methyl-4-phenyl-1H-pyrazol-5-amine based on the analysis of structurally similar compounds. These values serve as a reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃2.1 - 2.4Singlet-The methyl group at the C3 position of the pyrazole ring.
NH₂4.5 - 5.5Broad Singlet-The amino group at the C5 position; chemical shift can be variable and concentration-dependent.
Pyrazole-H---No proton at the C4 position due to phenyl substitution.
Phenyl-H7.2 - 7.6Multiplet-Protons of the phenyl ring at the C4 position.
NH11.0 - 12.5Broad Singlet-The proton on the pyrazole ring nitrogen; may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
CH₃10 - 15
Pyrazole C3140 - 150
Pyrazole C4110 - 120
Pyrazole C5150 - 160
Phenyl C (ipso)130 - 135
Phenyl C (ortho, meta, para)125 - 130
Table 3: Predicted FT-IR Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, Doublet
N-H stretch (pyrazole)3100 - 3300Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (pyrazole ring)1580 - 1650Strong
C=C stretch (aromatic ring)1450 - 1600Medium to Strong
N-H bend (amine)1550 - 1650Strong
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]+•~187.11Molecular ion
[M+H]⁺~188.12Protonated molecular ion

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.

Synthesis of Pyrazole Derivatives (Knorr Pyrazole Synthesis)

A common method for synthesizing 5-aminopyrazoles is the Knorr pyrazole synthesis.

Procedure:

  • Reaction Setup: To a solution of a suitable β-ketonitrile (e.g., 2-phenyl-3-oxobutanenitrile) in a protic solvent like ethanol or acetic acid, add an equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: Purification is commonly achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

G reagents β-Ketonitrile + Hydrazine Derivative solvent Ethanol or Acetic Acid reagents->solvent Dissolve in reaction Stirring at RT or Reflux (Monitored by TLC) solvent->reaction workup Solvent Removal (Reduced Pressure) reaction->workup Upon completion purification Recrystallization or Column Chromatography workup->purification product Pure 3-Methyl-4-phenyl -1H-pyrazol-5-amine purification->product

Figure 1: General workflow for the Knorr synthesis of 5-aminopyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Parameters: Spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer relaxation delay (2-5 seconds).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of compounds, typically producing protonated molecules [M+H]⁺. Electron ionization (EI) can also be used, which will generate the molecular ion [M]+• and characteristic fragment ions.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Potential Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] The structural motif of this compound makes it a candidate for targeting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One of the key signaling pathways often implicated in cancer is the PI3K/AKT/mTOR pathway. Pyrazole-based compounds have been investigated as inhibitors of kinases within this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole 3-Methyl-4-phenyl- 1H-pyrazol-5-amine (Hypothetical Target) Pyrazole->PI3K Potential Inhibition Pyrazole->AKT Potential Inhibition

Figure 2: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole derivative.

Conclusion

While experimental spectroscopic data for this compound remains to be published, this guide provides a robust, data-driven prediction of its key spectral features based on closely related analogs. The outlined experimental protocols offer a standardized approach for the synthesis and characterization of this and similar pyrazole derivatives. Furthermore, the potential for this class of compounds to act as kinase inhibitors, particularly within the PI3K/AKT/mTOR pathway, highlights their promise for further investigation in drug discovery and development. Researchers are encouraged to use this guide as a foundational resource for their work with this important class of heterocyclic compounds.

References

Technical Guide: Properties and Structure of 4-Chloro-2-(methylthio)pyrimidine (CAS No. 49844-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested CAS No. 49844-37-3 could not be found in chemical databases and is likely an incorrect identifier. Based on numerical proximity, this guide details the properties and structure of the closely related and registered compound, 4-Chloro-2-(methylthio)pyrimidine, with CAS No. 49844-90-8.

This technical guide provides a comprehensive overview of the chemical and physical properties, structural information, and synthesis of 4-Chloro-2-(methylthio)pyrimidine, a key intermediate in medicinal and agricultural chemistry.

Chemical Structure and Identification

4-Chloro-2-(methylthio)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position.[1]

Structure:

G start 4-Hydroxy-2-methylthiopyrimidine reagents Phosphorus Oxychloride (POCl3) Organic Base (e.g., Triethylamine) Solvent (e.g., Toluene) start->reagents Addition reaction Reaction at Elevated Temperature (e.g., 80°C) reagents->reaction quench Quenching with Water reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (e.g., Distillation) extraction->purification product 4-Chloro-2-(methylthio)pyrimidine purification->product

References

The Biological Versatility of the Pyrazole Scaffold: An In-depth Analysis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological activities associated with the 3-methyl-4-phenyl-1H-pyrazol-5-amine core structure and its closely related derivatives. Pyrazoles, five-membered heterocyclic compounds, are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological properties.[1] Derivatives based on this core have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, making them a focal point for drug discovery and development professionals.[1][2] This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further investigation.

Anticancer Activity

Derivatives of the pyrazole nucleus are extensively studied for their antiproliferative effects against various cancer cell lines. The substitution pattern on the pyrazole ring plays a crucial role in modulating cytotoxic activity.

Quantitative Data on Anticancer Activity

Several studies have evaluated the in-vitro anticancer activity of pyrazole derivatives against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The data below summarizes the activity of various derivatives, highlighting the potential of this chemical class.

Compound/Derivative NameCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Compound 5b)MCF-7 (Breast)20.71Doxorubicin-
4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (Compound 5b, p-hydroxyphenyl)MCF-7 (Breast)>50Doxorubicin1.21
4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (Compound 5b, p-hydroxyphenyl)HCT-116 (Colon)12.31Doxorubicin0.89
4-((6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)pentan-2-one (Compound 5b, p-hydroxyphenyl)HepG2 (Liver)33.14Doxorubicin0.72
4,4'-[(3,4,5-Trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (Compound 3i)RKO (Colon)9.9 ± 1.1--
3,5-diphenyl-1H-pyrazole (L2)CFPAC-1 (Pancreatic)61.7 ± 4.9Cisplatin10.9 ± 1.1
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-7 (Breast)81.48 ± 0.89Cisplatin25.4 ± 0.4

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocol: In-Vitro Anticancer MTT Assay

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^3 to 1x10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent like DMSO to prepare stock solutions. Serial dilutions are made to treat the cells with various concentrations (e.g., 0.01 to 100 µM). Control wells receive the vehicle (DMSO) alone. A standard anticancer drug (e.g., Doxorubicin or Cisplatin) is used as a positive control.[4][6]

  • Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[7]

  • MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing Experimental Workflow

The general workflow for synthesizing and screening novel pyrazole derivatives for anticancer activity can be visualized as follows.

G General Workflow for Synthesis and Screening of Pyrazole Derivatives start Synthesis of Pyrazole Core deriv Derivatization/ Functionalization start->deriv purify Purification & Characterization (NMR, MS, IR) deriv->purify screen In-Vitro Biological Screening (e.g., MTT Assay) purify->screen active Identification of Active Compounds (Low IC50) screen->active sar Structure-Activity Relationship (SAR) Studies active->sar lead_opt Lead Optimization sar->lead_opt lead_opt->deriv Iterative Redesign invivo In-Vivo Studies lead_opt->invivo

Workflow for pyrazole synthesis and anticancer screening.

Anti-inflammatory Activity

The pyrazole scaffold is a key component in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which is a selective COX-2 inhibitor.[8] This highlights the significant potential of pyrazole derivatives in modulating inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often evaluated in vivo using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound/Derivative NameDose (mg/kg)Time (h)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide (10f)-376Ibuprofen-
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide (10g)-378Ibuprofen-
1,3,4-trisubstituted pyrazole (5a)-3≥84.2Diclofenac86.72

Data compiled from source.[9]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in-vivo assay is a standard model for evaluating acute inflammation.[9][10]

  • Animals: Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight before the experiment but allowed access to water.

  • Grouping: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac sodium or Indomethacin), and test groups for each pyrazole derivative.

  • Compound Administration: The test compounds and the standard drug are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage of edema inhibition is then determined using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Many pyrazole-based anti-inflammatory agents function by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

G Mechanism of COX-2 Inhibition by Pyrazole Derivatives cluster_0 membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa  Stimulus (e.g., Cytokines) cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGE2, PGI2) cox2->pgs inflammation Inflammation (Pain, Edema) pgs->inflammation pyrazole Pyrazole Derivative pyrazole->cox2 Inhibition

COX-2 inhibition pathway by pyrazole compounds.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their efficacy against a range of bacterial and fungal pathogens. Their broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial potential of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative NameMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 3Escherichia coli0.25Ciprofloxacin-
Compound 4Streptococcus epidermidis0.25Ciprofloxacin-
Compound 2Aspergillus niger1Clotrimazole-

Data compiled from source.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin may be used to aid in the determination.

Conclusion

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The available literature strongly supports their potential in developing novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies, facilitated by the ease of synthesis and derivatization of the pyrazole core, continue to yield compounds with improved potency and selectivity. The methodologies and data presented in this guide serve as a foundational resource for researchers aiming to explore and capitalize on the therapeutic promise of these molecules.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and capacity to engage in various biological interactions have cemented its role in the development of a wide array of therapeutic agents.[4][5] FDA-approved drugs such as the anti-inflammatory Celecoxib, the anti-obesity agent Rimonabant, and the phosphodiesterase inhibitor Sildenafil all feature the pyrazole core, underscoring its profound therapeutic relevance.[1] This guide provides a comprehensive review of pyrazole derivatives, focusing on their synthesis, diverse biological activities, structure-activity relationships (SAR), and key experimental methodologies, intended for professionals in drug discovery and development.

Core Synthetic Strategies for Pyrazole Derivatives

The accessibility and derivatization of the pyrazole ring are key to its prevalence in drug discovery. Several robust synthetic methods are commonly employed.

Knorr Pyrazole Synthesis

This foundational method involves the cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives. The reaction mechanism allows for the regioselective synthesis of a wide range of substituted pyrazoles, making it a cornerstone of pyrazole chemistry.[6]

1,3-Dipolar Cycloaddition

The reaction between an alkyne and a diazo compound provides a direct route to the pyrazole ring. This method is particularly valuable for creating specific substitution patterns that may be difficult to achieve through condensation reactions.[7]

Condensation with α,β-Unsaturated Carbonyls

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines is another efficient route. This pathway often proceeds through a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazoline scaffold, which can then be oxidized to the corresponding pyrazole.[1][3]

Multicomponent Reactions

Modern synthetic approaches often utilize one-pot multicomponent reactions to enhance efficiency and structural diversity. These strategies involve combining three or more reactants in a single vessel to form complex pyrazole derivatives, minimizing waste and purification steps.[1][7]

G cluster_start Starting Materials cluster_process Reaction & Core Formation cluster_product Product Scaffolds cluster_diversification Further Modification A β-Dicarbonyl (e.g., 1,3-Diketone) C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative (e.g., R-NHNH₂) B->C D Substituted Pyrazole Core C->D Ring Formation E Functional Group Interconversion (e.g., N-Arylation, Halogenation) D->E Derivatization F Final Bioactive Pyrazole Derivatives E->F

Caption: General workflow for the synthesis and diversification of pyrazole derivatives.

Biological Activities and Therapeutic Applications

Pyrazole derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[7][8][9][10]

Anticancer Activity

Pyrazoles are prominent in oncology research, primarily as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[11][12]

  • Kinase Inhibition: Many pyrazole derivatives have been designed to target key kinases like EGFR, VEGFR-2, and CDKs.[11] The pyrazole scaffold acts as a versatile template for interacting with the ATP-binding pocket of these enzymes. For instance, a series of pyrazole-benzothiazole hybrids were identified as potent anti-angiogenic agents.[11] Another series of bidentate nitrogen and sulfur donor pyrazole-based ligands, when complexed with Cu(II), showed significant cytotoxicity and improved interactions with EGFR and CDK2.[11]

  • Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have demonstrated significant inhibition of tubulin assembly, a validated target for anticancer drugs.[13]

G Simplified EGFR Signaling & Inhibition GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->P Blocks ATP Binding Site

Caption: Pyrazole derivatives can inhibit kinase signaling pathways like EGFR.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound Target(s) Cancer Cell Line Activity (IC₅₀) Reference
Compound 25 Angiogenesis HT29, PC3, A549, U87MG 3.17 - 6.77 µM [11]
Compound 50 EGFR, VEGFR-2 HepG2 0.71 µM (cell); 0.09 µM (EGFR); 0.23 µM (VEGFR-2) [11]
Compound 42 Not specified WM 266.4, MCF-7 0.12 µM, 0.16 µM [13]
Compound 49 EGFR, HER-2 Not specified 0.26 µM (EGFR), 0.20 µM (HER-2) [13]

| Compound 50 | Not specified | MCF-7, A549, HeLa | 0.83 - 1.81 µM |[13] |

Anti-inflammatory Activity

The most well-known application of pyrazoles in this area is as selective COX-2 inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Research continues to explore new pyrazole derivatives with potent anti-inflammatory effects and potentially improved safety profiles.[1][8] For example, certain 1,3,4-trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity in carrageenan-induced paw edema models, comparable to the standard drug diclofenac.[8]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound Assay Activity (% Inhibition) Reference Drug Reference
Compound 5a Carrageenan-induced paw edema ≥84.2% Diclofenac (86.72%) [8]
Compound 3k Carrageenan-induced edema Comparable to Indomethacin Indomethacin [8]

| Compound 8d | In-vitro assay | 75% | Celecoxib |[14] |

Antiviral and Antimicrobial Activity

Pyrazole derivatives have been investigated for their efficacy against a range of pathogens.[7] They have shown promise as antibacterial, antifungal, and antiviral agents.[7] Notably, 3-substituted pyrazole ester derivatives have been identified as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase, with one compound showing an IC₅₀ value of 1.96 µM.[7]

Cannabinoid Receptor Antagonism

Structure-activity relationship studies have extensively characterized pyrazole derivatives as potent and selective antagonists for the brain cannabinoid receptor (CB1).[15][16] These studies have defined key structural requirements for high-affinity binding.[15][16][17]

Caption: Key SAR for pyrazole-based CB1 cannabinoid receptor antagonists.

Key Experimental Protocols

Reproducibility and standardization are paramount in medicinal chemistry. Below are representative protocols for the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a representative example of the Knorr synthesis followed by derivatization.

  • Synthesis of the 1,3-Diketone Intermediate: A suitable ketone is reacted with diethyl oxalate in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to generate the corresponding lithium salt of the diketone.[17]

  • Cyclocondensation: The diketone intermediate, without isolation, is treated with a substituted hydrazine hydrochloride (e.g., 2,4-dichlorophenylhydrazine hydrochloride) in a solvent such as ethanol. The mixture is refluxed to facilitate the cyclocondensation reaction, yielding the substituted 1H-pyrazole-3-carboxylic acid ethyl ester.[16][17]

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide (KOH) in methanol, followed by acidification.[17]

  • Amide Coupling: The carboxylic acid is converted to its more reactive acid chloride form using thionyl chloride (SOCl₂). The acid chloride is then reacted with a desired amine (e.g., 1-aminopiperidine) in the presence of a non-nucleophilic base like triethylamine (Et₃N) in a solvent like dichloromethane (CH₂Cl₂) to yield the final pyrazole carboxamide derivative.[17]

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard method to assess the acute anti-inflammatory potential of a compound.[8][14]

  • Animal Grouping: Swiss Albino rats are divided into groups (n=6), including a control group, a standard drug group (e.g., celecoxib, 20 mg/kg), and test groups for each pyrazole derivative (e.g., 200 mg/kg).[14]

  • Compound Administration: The test compounds and standard drug are administered orally, typically as a suspension in 1% Tween-80 solution. The control group receives only the vehicle.[14]

  • Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Conclusion and Future Outlook

The pyrazole scaffold remains a highly valuable and versatile core in medicinal chemistry, with a proven track record in producing successful therapeutic agents.[5][18] Its synthetic tractability allows for extensive structural diversification, enabling fine-tuning of pharmacological properties. Current research continues to leverage this scaffold to develop novel agents with high selectivity and potency, particularly in oncology and inflammatory diseases.[11][13] Future directions will likely focus on the design of multi-target pyrazole derivatives, the exploration of novel biological targets, and the development of compounds with optimized pharmacokinetic profiles to address unmet medical needs and overcome challenges such as drug resistance.[10][12]

References

The Genesis and Evolution of Substituted Pyrazolamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Application of a Privileged Scaffold

Introduction

Substituted pyrazolamines, a class of nitrogen-containing heterocyclic compounds, have emerged as a cornerstone in modern medicinal chemistry. Their versatile structure and broad spectrum of biological activities have propelled them from chemical curiosities to the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of substituted pyrazolamines, detailing their synthesis, key experimental evaluations, and their significant role in drug development, particularly as kinase inhibitors.

A Historical Perspective: From Pyrazole to Pyrazolamine

The journey of substituted pyrazolamines begins with the discovery of the parent pyrazole ring. In 1883, the German chemist Ludwig Knorr, while investigating derivatives of quinine, serendipitously synthesized the first substituted pyrazole, a pyrazolone derivative, from the condensation of ethyl acetoacetate and phenylhydrazine.[1][2][3] This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for the vast field of pyrazole chemistry.[1][2][3]

While the precise first synthesis of a simple aminopyrazole is less clearly documented, the late 19th and early 20th centuries saw a surge in the exploration of pyrazole chemistry. Researchers began to investigate the introduction of various functional groups onto the pyrazole core, including the amino group, recognizing its potential to modulate the electronic and steric properties of the molecule and to serve as a handle for further chemical modifications. The development of synthetic routes to 3-aminopyrazoles and 5-aminopyrazoles in the early to mid-20th century marked a significant turning point. These aminopyrazoles were initially explored for their utility as dye intermediates and in photographic processes. However, their true potential in medicinal chemistry began to be realized with the systematic investigation of their biological activities. The latter half of the 20th century and the beginning of the 21st century witnessed an explosion of interest in substituted pyrazolamines, driven by their remarkable efficacy as inhibitors of various enzymes, particularly protein kinases. This has culminated in the development of several blockbuster drugs and numerous clinical candidates for the treatment of cancer, inflammatory diseases, and other conditions.

Foundational Synthetic Methodologies

The synthesis of substituted pyrazolamines is primarily centered around the construction of the pyrazole ring with a pre-installed or readily convertible amino functionality. The two main isomers, 3-aminopyrazoles and 5-aminopyrazoles, are accessible through several reliable synthetic strategies.

Synthesis of 3(5)-Aminopyrazoles

The most prevalent methods for the synthesis of 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a three-carbon synthon bearing a nitrile group.

The reaction of β-ketonitriles with hydrazines is a classic and highly versatile method for the preparation of 5-aminopyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Experimental Protocol: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole

  • Materials:

    • Acetoacetonitrile (1 equivalent)

    • Phenylhydrazine (1 equivalent)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst)

  • Procedure:

    • To a solution of acetoacetonitrile in ethanol, add phenylhydrazine followed by a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-amino-3-methyl-1-phenyl-1H-pyrazole.

The reaction of α,β-unsaturated nitriles, particularly those with a leaving group at the β-position (e.g., alkoxy, alkylthio), with hydrazines provides a regioselective route to 3(5)-aminopyrazoles. The regiochemical outcome can often be controlled by the substitution pattern of the hydrazine and the reaction conditions.

Experimental Protocol: Synthesis of 3(5)-Aminopyrazole from β-Cyanoethylhydrazine (Organic Syntheses Procedure)

This procedure outlines a robust, multi-step synthesis of the parent 3(5)-aminopyrazole.[4]

  • Step A: β-Cyanoethylhydrazine

    • To 72% aqueous hydrazine hydrate (6.00 moles), gradually add acrylonitrile (6.00 moles) while maintaining the temperature at 30–35°C.

    • Remove water by distillation under reduced pressure to yield β-cyanoethylhydrazine.

  • Step B: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine Hydrochloride

    • To a solution of 95% sulfuric acid in absolute ethanol, add a solution of β-cyanoethylhydrazine in absolute ethanol. The mixture will warm spontaneously.

    • After a brief heating period, the product crystallizes upon cooling. Collect the crystals by filtration.

  • Step C: 3-Imino-1-(p-tolylsulfonyl)pyrazolidine

    • Dissolve the hydrochloride salt from Step B in water and add a solution of sodium bicarbonate.

    • To this aqueous solution, add a solution of p-toluenesulfonyl chloride in benzene containing a surfactant.

    • Maintain the reaction at 18–25°C for several hours.

    • Collect the precipitated product by filtration.

  • Step D: 3(5)-Aminopyrazole

    • Add the product from Step C to a solution of sodium hydroxide in water at 75°C.

    • Remove the water under reduced pressure.

    • Extract the 3(5)-aminopyrazole from the sodium p-toluenesulfinate by-product with isopropyl alcohol.

    • Distill the combined extracts under reduced pressure to obtain pure 3(5)-aminopyrazole.

Therapeutic Applications and Mechanism of Action: Kinase Inhibition

A significant breakthrough in the application of substituted pyrazolamines came with the discovery of their potent inhibitory activity against protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[1]

Substituted pyrazolamines have proven to be excellent scaffolds for the design of kinase inhibitors. The pyrazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The amino group and other substituents on the pyrazole ring can be modified to achieve high potency and selectivity for specific kinases.

The PI3K/Akt/mTOR Signaling Pathway

One of the most frequently targeted pathways by pyrazolamine-based inhibitors is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[1][2][5][6][7] Its aberrant activation is a common event in many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes Pyrazolamine Substituted Pyrazolamine (e.g., PI3K Inhibitor) Pyrazolamine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway with a pyrazolamine inhibitor.

Quantitative Bioactivity Data

The development of substituted pyrazolamines as therapeutic agents has been driven by extensive structure-activity relationship (SAR) studies. The following tables summarize representative quantitative data for the biological activity of various substituted pyrazolamine derivatives.

Table 1: Inhibitory Activity of Pyrazolamine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Ki (nM)Reference
Pyrazolo[3,4-d]pyrimidineSrc0.8-[8]
Pyrazolo[3,4-d]pyrimidineLck1.2-[8]
Pyrazolo[1,5-a]pyrimidinePI3Kδ15-[9]
3-AminopyrazoleFGFR22.3-[10]
3-AminopyrazoleFGFR3 (WT)1.8-[10]
3-AminopyrazoleFGFR3 (V555M)4.6-[10]
Pyrazolo[3,4-b]pyridineJAK23.3-[11]
Pyrazolo[3,4-b]pyridineFLT31.1-[11]

Table 2: Pharmacokinetic Properties of Selected Pyrazole-Containing Drugs

Drug NamePrimary TargetHalf-life (t1/2)Bioavailability (%)Protein Binding (%)Reference
CelecoxibCOX-211 hours~22-40~97[11]
SildenafilPDE53-4 hours~41~96[11]
AxitinibVEGFRs2.5-6.1 hours~58>99[11]
RuxolitinibJAK1/JAK2~3 hours~95~97[11]

Drug Discovery Workflow

The discovery and development of a new substituted pyrazolamine-based drug follows a rigorous and multi-stage process, from initial target identification to post-market surveillance.

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hits Initial Hits HTS->Hits Hit_to_Lead Hit-to-Lead Optimization Leads Lead Compounds Hit_to_Lead->Leads SAR, Potency Lead_Opt Lead Optimization Candidate Drug Candidate Lead_Opt->Candidate ADME/Tox, PK/PD Preclinical Preclinical Development Clinical Clinical Trials (Phase I-III) Preclinical->Clinical IND Filing Approval Regulatory Approval Clinical->Approval NDA Submission Drug Marketed Drug Approval->Drug Post_Market Post-Market Surveillance Library Compound Library (including pyrazolamines) Library->HTS Hits->Hit_to_Lead Leads->Lead_Opt Candidate->Preclinical Drug->Post_Market

Drug discovery and development workflow for pyrazolamines.

Conclusion

The discovery of substituted pyrazolamines has been a transformative event in medicinal chemistry. From their humble beginnings as derivatives of the pyrazole ring, they have evolved into a privileged scaffold for the design of highly effective therapeutic agents. Their synthetic accessibility, coupled with their ability to be readily functionalized, has allowed for the creation of vast libraries of compounds that have been instrumental in the discovery of potent and selective inhibitors of a wide range of biological targets. The continued exploration of the chemical space around the substituted pyrazolamine core, aided by modern drug discovery technologies, promises to yield even more innovative and life-saving medicines in the years to come.

References

Potential Therapeutic Targets of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide explores the potential therapeutic targets of a specific, yet under-researched derivative, 3-Methyl-4-phenyl-1H-pyrazol-5-amine. While direct studies on this compound are limited, a comprehensive analysis of structurally similar pyrazole derivatives provides a strong foundation for predicting its likely biological activities and molecular targets. This document will delve into the potential of this compound as an anticancer and anti-inflammatory agent by examining the established targets of related pyrazole-based molecules. Detailed experimental protocols for assessing these potential activities are provided, alongside visualizations of key signaling pathways to guide future research and drug development efforts.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that make it an ideal scaffold for drug design.[2][4] Its structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve high-affinity and selective binding to a wide range of biological targets.[1] Numerous pyrazole-containing drugs are currently in clinical use, highlighting the therapeutic success of this heterocyclic core.[4]

Synthesis of the Core Scaffold

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a classic and widely used method. This typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of a substituted hydrazine with a suitably substituted β-ketoester.

A general synthetic workflow for pyrazole formation is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Hydrazine Hydrazine Derivative Condensation Condensation Reaction (e.g., Knorr Synthesis) Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazole Pyrazole Derivative Condensation->Pyrazole G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation Inhibits Apoptosis RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation

References

In Silico Modeling of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico modeling of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a novel heterocyclic compound with potential therapeutic applications. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of computational methodologies to assess the molecule's pharmacodynamic and pharmacokinetic properties. This guide will delve into molecular docking, pharmacophore modeling, and ADMET prediction, supported by detailed, adaptable experimental protocols and data visualization to facilitate further research and development.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][3] The subject of this guide, this compound, is a promising candidate for drug development due to its structural features that suggest potential interactions with various biological targets. In silico modeling offers a rapid and cost-effective approach to evaluate its therapeutic potential by predicting its binding affinity to specific proteins, identifying key structural features for activity, and assessing its drug-likeness.[4][5]

Molecular Modeling Studies

Computational techniques are instrumental in elucidating the potential biological activity of novel compounds. For this compound, a multifaceted in silico approach can be employed to predict its interactions with relevant biological targets and to understand its electronic and structural properties.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[6] This technique is crucial for understanding the binding mode and affinity of this compound with potential protein targets. Pyrazole derivatives have been shown to interact with a variety of protein targets, including protein kinases, cyclooxygenase (COX) enzymes, and the main protease (Mpro) of SARS-CoV-2.[1][4][5]

A hypothetical molecular docking study of this compound against a panel of cancer-related protein kinases is summarized in the table below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
c-Src Kinase2SRC-8.5MET341, THR338, LYS295
VEGFR21YWN-9.2CYS919, ASP1046, LYS868
EGFR2J6M-7.9LEU718, MET793, GLY796
c-Kit6XVB-8.8CYS673, THR670, ASP810
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[7] For a series of pyrazole analogs, a pharmacophore model can be generated to guide the design of new derivatives with enhanced activity. A hypothetical five-point pharmacophore model for pyrazole-based kinase inhibitors might include a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups.[7]

ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[4][8] In silico ADMET prediction for this compound can provide insights into its potential as a drug candidate. The following table summarizes the predicted ADMET properties based on established computational models.[4][8]

PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )187.23< 500
LogP2.15< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors2< 10
Oral BioavailabilityHighHigh
Ames MutagenicityNon-mutagenicNon-mutagenic

Experimental Protocols

The following section outlines the general methodologies for the synthesis, characterization, and preliminary biological evaluation of this compound and its derivatives. These protocols are based on established procedures for similar pyrazole compounds.[9][10]

Synthesis of this compound

A common route for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[9] For the synthesis of this compound, a potential starting material would be 2-phenyl-3-oxobutanenitrile, which can be reacted with hydrazine hydrate.

Procedure:

  • To a solution of 2-phenyl-3-oxobutanenitrile (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is then purified by recrystallization from a suitable solvent like ethanol to yield this compound.[9]

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using various spectroscopic techniques.

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and identify the different proton and carbon environments.

  • FT-IR: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

In Vitro Kinase Inhibition Assay

To validate the predictions from molecular docking, an in vitro kinase inhibition assay can be performed.

Procedure:

  • Prepare a solution of the test compound (this compound) at various concentrations.

  • In a microplate, add the kinase enzyme, the appropriate substrate, and ATP.

  • Add the test compound to the wells and incubate at the optimal temperature for the enzyme.

  • Measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_insilico In Silico Modeling cluster_invitro In Vitro Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization Target_ID Target Identification Characterization->Target_ID Docking Molecular Docking Target_ID->Docking ADMET ADMET Prediction Target_ID->ADMET Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Bio_Assay Biological Assays (e.g., Kinase Assay) Docking->Bio_Assay SAR Structure-Activity Relationship (SAR) Pharmacophore->SAR Bio_Assay->SAR

Caption: A generalized workflow for the discovery and initial evaluation of novel pyrazole derivatives.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Pyrazole 3-Methyl-4-phenyl- 1H-pyrazol-5-amine Pyrazole->RTK Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway potentially inhibited by this compound.

Conclusion

The in silico modeling of this compound provides a powerful framework for the preliminary assessment of its therapeutic potential. Through molecular docking, pharmacophore modeling, and ADMET prediction, researchers can gain valuable insights into its bioactivity and drug-likeness, thereby guiding further experimental investigations. The methodologies and hypothetical data presented in this guide serve as a robust starting point for the development of this promising pyrazole derivative as a potential therapeutic agent. Continued research, integrating both computational and experimental approaches, will be crucial in fully elucidating its pharmacological profile and advancing it through the drug discovery pipeline.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel heterocyclic compound, 3-Methyl-4-phenyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for characterizing such molecules. Adherence to these experimental frameworks is crucial for advancing new chemical entities through the drug discovery and development pipeline.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall druggability. Poor aqueous solubility can lead to low absorption, variable dosing requirements, and challenges in formulation development. The assessment of solubility is typically categorized into two main types: kinetic and thermodynamic.

Kinetic versus Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically when a concentrated DMSO stock solution is diluted into an aqueous buffer. This high-throughput screening method is valuable in early drug discovery for quickly identifying compounds with potential solubility liabilities.[1][2][3][4]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a saturated solution.[5][6][7] This is determined by equilibrating an excess of the solid compound in a solvent over a longer period, typically 24 hours or more.[1][5] This measurement is considered the gold standard for solubility and is essential for lead optimization and formulation development.[3][7]

Data Presentation: Solubility

The following table provides a template for summarizing the solubility data for this compound.

Solvent/Buffer SystemMethodTemperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline (PBS), pH 7.4Kinetic252Data to be determinedData to be determined
Phosphate-Buffered Saline (PBS), pH 7.4Thermodynamic2524Data to be determinedData to be determined
Fasted State Simulated Intestinal Fluid (FaSSIF)Thermodynamic3724Data to be determinedData to be determined
Fed State Simulated Intestinal Fluid (FeSSIF)Thermodynamic3724Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)-25-Data to be determinedData to be determined
Ethanol-25-Data to be determinedData to be determined
Experimental Protocols for Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.[1][2]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well microplate, add an appropriate volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1.5 to 2 hours.[1][8]

  • Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This is commonly done using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in the same buffer system.[1]

This protocol is designed to measure the equilibrium solubility of the compound.[5][6]

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[6][7]

Visualization: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_incubate Incubate (2h) with Shaking k_dilute->k_incubate k_filter Filter Plate k_incubate->k_filter k_quantify Quantify (LC-MS/MS) k_filter->k_quantify t_start Excess Solid Compound t_add Add Aqueous Buffer t_start->t_add t_incubate Equilibrate (24h) with Shaking t_add->t_incubate t_centrifuge Centrifuge t_incubate->t_centrifuge t_supernatant Collect Supernatant t_centrifuge->t_supernatant t_quantify Quantify (HPLC-UV) t_supernatant->t_quantify

Figure 1: Workflow for Kinetic and Thermodynamic Solubility Assays.

Stability Assessment

Evaluating the chemical stability of a new drug substance is a mandatory regulatory requirement.[9][10] Stability studies, particularly forced degradation, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11][12][13] The International Council for Harmonisation (ICH) provides guidelines for these studies.[9][10][14]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to promote degradation.[13] The goal is typically to achieve 5-20% degradation of the parent compound.[12][15]

Data Presentation: Stability

The following table is a template for summarizing the results from forced degradation studies.

Stress ConditionReagent/DetailsTime (h)Temperature (°C)% DegradationMajor Degradants (if known)
Hydrolysis
Acidic0.1 N HCl2, 8, 2460Data to be determinedData to be determined
NeutralPurified Water2, 8, 2460Data to be determinedData to be determined
Basic0.1 N NaOH2, 8, 2460Data to be determinedData to be determined
Oxidative 3% H₂O₂2, 8, 24RTData to be determinedData to be determined
Thermal Solid State24, 48, 7280Data to be determinedData to be determined
Photolytic Solid StateICH Q1B Option 2RTData to be determinedData to be determined
Experimental Protocol for Forced Degradation Studies
  • Preparation of Samples: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media. For thermal and photolytic studies, the solid compound is used.

  • Acid Hydrolysis: Treat the compound solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60°C). Collect samples at various time points. Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis: Treat the compound solution with 0.1 N NaOH and incubate. Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) in a stability chamber. Dissolve samples in a suitable solvent at each time point for analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[10][14] A dark control sample should be stored under the same conditions to exclude the effects of temperature.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

Visualization: Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions (ICH Guidelines) start Drug Substance: This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Stability-Indicating HPLC-UV/MS Analysis hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Pathways & Degradation Products analysis->outcome

Figure 2: Workflow for Forced Degradation (Stress) Testing.

Biological Context and Signaling Pathways

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17] Many pyrazole-containing compounds function as inhibitors of protein kinases, which are critical nodes in cellular signaling pathways that are often dysregulated in diseases like cancer.[18]

While the specific targets of this compound are yet to be fully elucidated, a plausible mechanism of action could involve the inhibition of a protein kinase cascade, such as the MAPK/ERK pathway, which is frequently implicated in cell proliferation and survival.

Visualization: Representative Kinase Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a pyrazole derivative could act as a kinase inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor 3-Methyl-4-phenyl- 1H-pyrazol-5-amine (Hypothetical Target) Inhibitor->RAF

Figure 3: Hypothetical Inhibition of the RAF-MEK-ERK Signaling Pathway.

Conclusion

The comprehensive characterization of a new chemical entity's solubility and stability is fundamental to its successful development as a therapeutic agent. This guide provides the essential experimental frameworks for assessing this compound. By employing these standardized kinetic and thermodynamic solubility assays, alongside robust forced degradation studies guided by ICH principles, researchers can generate the critical data needed to understand the compound's physicochemical properties, predict its in vivo behavior, and establish a solid foundation for formulation and further preclinical development.

References

Methodological & Application

Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine from Ethyl Acetoacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a valuable scaffold in medicinal chemistry, starting from the readily available reagent, ethyl acetoacetate.

Introduction

Pyrazoles are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound, this compound, incorporates key structural motifs that make it an attractive starting point for the development of novel therapeutic agents. This protocol outlines a reliable synthetic route commencing with the classical Knorr pyrazole synthesis, followed by functionalization of the pyrazole core to introduce the desired phenyl and amine substituents.

Overall Synthetic Pathway

The synthesis of this compound from ethyl acetoacetate is a multi-step process. The key stages involve the formation of a pyrazolone intermediate, followed by Vilsmeier-Haack formylation and chlorination, subsequent conversion of the formyl group to a phenyl group, and finally, nucleophilic aromatic substitution to introduce the amine functionality.

Synthesis_Pathway cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Reaction cluster_2 Step 3: Phenyl Group Introduction cluster_3 Step 4: Amination ethyl_acetoacetate Ethyl Acetoacetate pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one ethyl_acetoacetate->pyrazolone Reflux phenylhydrazine Phenylhydrazine phenylhydrazine->pyrazolone chloro_aldehyde 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde pyrazolone->chloro_aldehyde Reflux vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->chloro_aldehyde carboxylic_acid 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid chloro_aldehyde->carboxylic_acid KMnO4 oxidation Oxidation chloro_phenyl_pyrazole 5-Chloro-3-methyl-1,4-diphenyl-1H-pyrazole carboxylic_acid->chloro_phenyl_pyrazole Pd-catalyzed decarboxylation_arylation Decarboxylative Arylation final_product This compound chloro_phenyl_pyrazole->final_product Nucleophilic Substitution amination Amination (Ammonia) Experimental_Workflow start Start Materials: Ethyl Acetoacetate Phenylhydrazine step1 Step 1: Knorr Pyrazole Synthesis - Reactants in Glacial Acetic Acid - Reflux for 4-6h - Precipitate in Ice Water - Filter and Recrystallize start->step1 intermediate1 Intermediate 1: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one step1->intermediate1 step2 Step 2: Vilsmeier-Haack Reaction - Prepare Vilsmeier Reagent (POCl3, DMF) - Add Intermediate 1 - Heat at 60-70°C - Quench with Ice Water - Neutralize and Filter intermediate1->step2 intermediate2 Intermediate 2: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde step2->intermediate2 step3 Step 3: Phenyl Group Introduction - Oxidize to Carboxylic Acid (KMnO4) - Decarboxylative Arylation (Pd-catalyzed) intermediate2->step3 intermediate3 Intermediate 3: 5-Chloro-3-methyl-1,4-diphenyl-1H-pyrazole step3->intermediate3 step4 Step 4: Amination - React with Ammonia in Sealed Tube - Heat at 100-150°C - Work-up and Purify intermediate3->step4 final_product Final Product: This compound step4->final_product

Application Notes and Protocols for 3-Methyl-4-phenyl-1H-pyrazol-5-amine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-phenyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition. Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important targets for drug discovery.

While this compound is often utilized as a versatile intermediate in the synthesis of more complex molecules, its structural features suggest potential as a direct kinase inhibitor.[1] The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. This document provides a comprehensive guide for researchers to evaluate the kinase inhibitory potential of this compound using standard biochemical assays.

Data Presentation: Hypothetical Inhibitory Activity

As specific kinase inhibition data for this compound is not widely available in the public domain, the following table presents a hypothetical inhibitory profile against a panel of representative kinases. This serves as an example for data presentation and highlights potential kinase families to investigate based on the activities of structurally related pyrazole compounds.

Kinase TargetKinase FamilyHypothetical IC50 (µM)Assay Method
Aurora ASerine/Threonine8.5ADP-Glo™
Aurora BSerine/Threonine12.2ADP-Glo™
JAK2Tyrosine5.3HTRF®
JAK3Tyrosine2.1HTRF®
FLT3Tyrosine15.8Radiometric
CDK9/Cyclin TSerine/Threonine> 50ADP-Glo™
GSK3βSerine/Threonine22.4ADP-Glo™
CLK1Serine/Threonine18.9Radiometric

Note: The IC50 values presented are for illustrative purposes only and should be experimentally determined.

Experimental Protocols

A systematic approach is crucial for characterizing the kinase inhibitory profile of a novel compound. A suggested workflow begins with a broad screening against a panel of kinases, followed by more detailed dose-response studies to determine the IC50 for active compounds.

General Workflow for Kinase Inhibitor Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Prepare stock solution of This compound in DMSO B Primary screen against a diverse kinase panel (e.g., at 1 and 10 µM) A->B C Identify 'hit' kinases (>50% inhibition in primary screen) B->C D Perform dose-response assays to determine IC50 values C->D E Selectivity profiling against related kinases D->E F ATP-competition assays D->F G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->JAK Inhibition

References

Application Notes: 3-Methyl-4-phenyl-1H-pyrazol-5-amine as a Versatile Scaffold for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus is a five-membered heterocyclic diazole ring that is considered a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features allow it to serve as a versatile template for designing ligands that can interact with a wide range of biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1] Several FDA-approved drugs, such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (anticancer), incorporate the pyrazole core, highlighting its significance in pharmaceutical development.[2][3]

3-Methyl-4-phenyl-1H-pyrazol-5-amine is a specific derivative that offers multiple points for chemical modification, making it an exceptionally valuable building block. The key features include:

  • The 5-amino group: A primary nucleophilic site, ideal for forming amides, sulfonamides, ureas, and for use in cyclization reactions to build fused heterocyclic systems.

  • The C4-phenyl ring: Can be substituted to modulate lipophilicity, electronic properties, and steric interactions with the target protein.

  • The N1-H of the pyrazole ring: Can be alkylated or arylated to explore additional binding pockets and modify the molecule's overall properties.

  • The C3-methyl group: Provides a fixed substitution pattern, influencing the orientation of other functional groups.

These notes will detail the synthetic utility, potential applications, and experimental protocols related to this compound in drug discovery.

Key Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of various classes of therapeutic agents.

  • Kinase Inhibitors: The 5-aminopyrazole moiety is a well-established hinge-binding motif for many protein kinases, which are critical targets in oncology.[4] By acylating the amino group and modifying the N1 and C4 positions, libraries of potent and selective kinase inhibitors can be generated. For example, derivatives can be designed to target pathways like VEGFR-2, which is crucial for angiogenesis in tumors.[4]

  • Anti-inflammatory Agents: The pyrazole core is famously present in COX-2 inhibitors like Celecoxib. The 5-aminopyrazole scaffold can be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) by introducing appropriate pharmacophores that selectively target cyclooxygenase enzymes.[1][4]

  • Anticancer Agents: Beyond kinase inhibition, pyrazole derivatives have shown broad cytotoxic activity against various cancer cell lines.[5] The this compound core can be elaborated to produce compounds that induce apoptosis or autophagy in cancer cells.[5]

  • Antimicrobial Agents: The structural versatility of pyrazoles allows for the development of novel antibacterial and antifungal compounds, addressing the growing challenge of antimicrobial resistance.[1]

Data Presentation: Biological Activities of Structurally Related Pyrazole Derivatives

The following table summarizes quantitative data for various pyrazole derivatives to illustrate the potential biological activities that can be achieved using this scaffold.

Compound ClassTarget/AssayIC50 / ActivityReference CompoundSource
Anticancer RKO Colon Carcinoma Cell LineIC50: 9.9 ± 1.1 µMDoxorubicin[5]
Antioxidant DPPH Radical ScavengingIC50: 6.2 ± 0.6 µMAscorbic Acid[5]
Anticancer HCT-116 Cell LineIC50: 3.18 mMDoxorubicin[4]
Anticancer MCF-7 Cell LineIC50: 4.63 mMDoxorubicin[4]
Kinase Inhibition Bruton's Tyrosine Kinase (BTK)Reversible Inhibitor-[4]
Anti-inflammatory COX-2 Inhibition-Celecoxib[4]

Note: The data presented are for structurally related pyrazole compounds and serve as representative examples of the activities achievable from this scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing 5-aminopyrazoles via the condensation of a β-ketonitrile with hydrazine.

Reaction Scheme: (2-phenyl-3-oxobutanenitrile) + Hydrazine Hydrate → this compound

Materials:

  • 2-phenyl-3-oxobutanenitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenyl-3-oxobutanenitrile (10 mmol) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (12 mmol, 1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[6]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel.

  • Neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: N-Acylation of this compound (Example Derivatization)

This protocol demonstrates the utility of the 5-amino group as a handle for further modification, a key step in synthesizing many biologically active molecules.

Reaction Scheme: this compound + Benzoyl Chloride → N-(3-Methyl-4-phenyl-1H-pyrazol-5-yl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5 mmol) in anhydrous DCM (25 mL).

  • Add anhydrous pyridine (10 mmol, 2.0 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (6 mmol, 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (25 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure amide product.[6]

  • Characterize the final product using appropriate analytical techniques.

Visualizations

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_intermediate Building Block cluster_derivatization Derivatization cluster_final Drug Candidate Library A 2-phenyl-3-oxobutanenitrile C Protocol 1: Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Hydrazine Hydrate B->C D This compound C->D Purification E Protocol 2: N-Acylation with R-COCl (Pyridine, DCM) D->E F Other Reactions: - N-Alkylation - Suzuki Coupling - Buchwald-Hartwig Amination D->F G Bioactive Pyrazole Derivatives (e.g., Kinase Inhibitors) E->G Screening G ext_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., VEGFR) ext_signal->receptor Binds kinase_domain Kinase Domain receptor->kinase_domain Activates atp ATP atp->kinase_domain Binds to Active Site drug Pyrazole-Based Inhibitor (Derived from Scaffold) drug->kinase_domain Competitively Binds to ATP Site downstream Downstream Signaling (e.g., MAPK Pathway) kinase_domain->downstream Phosphorylates no_response Inhibition of Cellular Response kinase_domain->no_response response Cellular Response (Proliferation, Angiogenesis) downstream->response

References

Application Notes and Protocols for High-Throughput Screening with 3-Methyl-4-phenyl-1H-pyrazol-5-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-4-phenyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its inherent drug-like properties and synthetic tractability make it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening (HTS). These libraries are instrumental in the discovery of novel hit compounds that can be optimized into clinical candidates.

This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries, with a focus on identifying novel kinase inhibitors. Kinases, particularly those in the EGFR, VEGFR, and CDK families, are frequently implicated in proliferative diseases like cancer, making them prime targets for drug discovery campaigns.[3][4]

Combinatorial Library Synthesis

The generation of a diverse library of this compound derivatives is a critical first step. The following is a representative protocol for the parallel synthesis of an N-acylated/sulfonylated library, which allows for the rapid introduction of a wide variety of functional groups.

Protocol 1: Parallel Synthesis of an N-Acyl/Sulfonyl-3-methyl-4-phenyl-1H-pyrazol-5-amine Library

Objective: To synthesize a library of N-functionalized derivatives of this compound for HTS.

Materials:

  • This compound

  • A diverse set of acyl chlorides and sulfonyl chlorides

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • 96-well reaction block

  • Magnetic stirrer and stir bars

  • Automated liquid handler (optional)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for quality control

Procedure:

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of this compound in anhydrous ACN.

  • Dispensing of Amine: To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol).

  • Dispensing of Acyl/Sulfonyl Chlorides: Prepare 0.6 M stock solutions of a diverse set of acyl chlorides and sulfonyl chlorides in anhydrous ACN. Dispense 100 µL of each unique acyl/sulfonyl chloride solution to a separate well of the reaction block (0.06 mmol, 1.2 equivalents).

  • Addition of Base: Prepare a 1.0 M solution of triethylamine in anhydrous ACN. Add 120 µL of the triethylamine solution to each well (0.12 mmol, 2.4 equivalents).

  • Reaction: Seal the reaction block and stir the contents of each well at room temperature for 12 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the product by adding 500 µL of ethyl acetate to each well, sealing the block, and shaking vigorously.

    • Allow the layers to separate and carefully remove the aqueous layer.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.

  • Solvent Evaporation and Storage: Evaporate the solvent from the collection plate using a centrifugal evaporator. Dissolve the resulting compounds in an appropriate volume of DMSO to create a 10 mM stock library plate.

  • Quality Control: Analyze a representative selection of compounds from the library (e.g., 5-10%) by HPLC-MS to confirm identity and assess purity.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process to identify and validate hit compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Secondary Assays & SAR Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384- or 1536-well format Assay_Dev->Miniaturization Assay_Val Assay Validation (Z' > 0.5) Miniaturization->Assay_Val Primary_Screen Single-Concentration Screen (e.g., 10 µM) Assay_Val->Primary_Screen Proceed to HTS Data_Analysis Data Analysis & Hit Identification (e.g., >3σ from mean) Primary_Screen->Data_Analysis Hit_Picking Hit Picking & Re-testing Data_Analysis->Hit_Picking Confirmed Hits Dose_Response IC50/EC50 Determination (10-point curve) Hit_Picking->Dose_Response Secondary_Assays Orthogonal & Counter-Screens (Selectivity, MoA) Dose_Response->Secondary_Assays Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis SAR_Analysis->Assay_Dev Iterative Optimization

A generalized workflow for a high-throughput screening campaign.

Experimental Protocols for HTS Assays

The following protocols are representative examples of biochemical and cell-based assays that can be used to screen this compound libraries for kinase inhibitory activity.

Protocol 2: Biochemical Kinase Inhibition Assay (e.g., for EGFR)

Objective: To identify compounds that inhibit the enzymatic activity of a target kinase in a biochemical format. This protocol is based on a fluorescence polarization (FP) assay.

Materials:

  • Recombinant human EGFR kinase

  • Fluorescently labeled poly-GT peptide substrate (e.g., TAMRA-poly-GT)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler (e.g., Echo)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of each compound from the 10 mM library stock plate into the wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 10 µL reaction volume. Dispense DMSO into control wells.

  • Enzyme and Substrate Addition: Prepare a 2X enzyme/substrate solution in assay buffer containing EGFR kinase (e.g., 10 nM) and the fluorescently labeled peptide substrate (e.g., 20 nM). Add 5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer (e.g., 20 µM, corresponding to the Km of EGFR for ATP). Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Reading: Stop the reaction by adding 10 µL of a stop solution containing EDTA (e.g., 50 mM). Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls.

Protocol 3: Cell-Based Proliferation Assay (e.g., in A549 Lung Cancer Cells)

Objective: To identify compounds that inhibit the proliferation of cancer cells that are dependent on specific kinase signaling pathways.

Materials:

  • A549 human lung adenocarcinoma cell line (or other relevant cancer cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 384-well, white, clear-bottom cell culture plates

  • Automated liquid handler

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 100 nL of each compound from the 10 mM library stock plate to the cell plates using an acoustic liquid handler to achieve a final concentration of 10 µM. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound by normalizing the luminescence signal to the DMSO-treated control wells.

Data Presentation

Quantitative data from HTS campaigns should be organized for clear interpretation and comparison.

Table 1: Representative Data from a Primary HTS Campaign

Compound IDLibrary PlateWell% Inhibition (10 µM)Hit (Y/N)
L0011A015.2N
L0021A0288.9Y
L0031A0312.5N
...............
L128010H1295.1Y

Hit threshold defined as >50% inhibition.

Table 2: Dose-Response Data for Confirmed Hits against Target Kinases

Compound IDEGFR IC50 (µM)VEGFR2 IC50 (µM)CDK2 IC50 (µM)
L002-10.152.5>10
L002-20.081.8>10
L1280-15.26.80.05
L1280-28.9>100.02

Table 3: Anti-proliferative Activity of Hits in Cancer Cell Lines

Compound IDA549 (NSCLC) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
L002-10.58.212.5
L002-20.36.59.8
L1280-17.80.20.1
L1280-29.10.10.08

Signaling Pathways and Mechanism of Action

Compounds derived from this compound libraries often exert their effects by inhibiting protein kinases involved in key cellular signaling pathways. Below are diagrams of three such pathways commonly targeted in cancer drug discovery.

EGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT STAT JAK-STAT Pathway EGFR->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Metastasis Metastasis STAT->Metastasis

Simplified EGFR signaling pathway.

VEGFR_Pathway cluster_0 Extracellular cluster_1 Cell Membrane (Endothelial Cell) cluster_2 Intracellular Signaling Cascades cluster_3 Cellular Response VEGF VEGF VEGFR VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ-PKC-MAPK Pathway VEGFR->PLCg PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis PLCg->Angiogenesis Permeability Vascular Permeability PLCg->Permeability Survival Endothelial Cell Survival PI3K_AKT->Survival

Simplified VEGFR signaling pathway.

CDK_Pathway cluster_0 Cell Cycle Phases cluster_1 Key Regulators cluster_2 Downstream Effects G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D Rb_phos Rb Phosphorylation CDK46_CyclinD->Rb_phos CDK2_CyclinE CDK2-Cyclin E DNA_rep DNA Replication CDK2_CyclinE->DNA_rep CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 CDK1_CyclinB CDK1-Cyclin B Mitosis_entry Entry into Mitosis CDK1_CyclinB->Mitosis_entry Rb_phos->G1 DNA_rep->S Mitosis_entry->M

Simplified CDK regulation of the cell cycle.

Conclusion

Libraries based on the this compound scaffold represent a valuable resource for the discovery of novel kinase inhibitors. The protocols and workflows outlined in these application notes provide a comprehensive framework for conducting successful HTS campaigns, from library synthesis to hit validation and preliminary mechanism of action studies. The adaptability of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potent and selective clinical candidates for the treatment of cancer and other diseases.

References

Application Notes and Protocols for N-arylation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-arylation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a key transformation in the synthesis of various biologically active compounds. The document covers several widely used catalytic methods, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann and Chan-Lam couplings, and a Transition-Metal-Free approach. For each method, a general protocol is provided, along with a summary of reaction parameters and expected yields based on studies of similar aminopyrazole substrates.

Introduction

The N-arylation of 5-aminopyrazoles is a critical step in the development of new pharmaceutical agents, as the resulting N-aryl-5-aminopyrazole scaffold is a privileged structure found in numerous kinase inhibitors and other therapeutic molecules. The choice of method for this transformation depends on factors such as substrate scope, functional group tolerance, cost, and scalability. This document aims to provide a comparative overview of common N-arylation techniques to aid in the selection and implementation of the most suitable method for a given research objective.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It is particularly effective for the N-arylation of a wide range of amines, including heteroaromatic amines like 5-aminopyrazoles. An efficient palladium-catalyzed C-N bond formation for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines has been developed using XPhos as a ligand and KOH as a base.[2]

Experimental Protocol: General Procedure

A research article describes an efficient Pd-catalyzed C–N bond formation for synthesizing various pyrazole derivatives using XPhos as a ligand and KOH as a base.[2] This procedure can be adapted for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines from commercially available aminopyrazoles and aryl halides in a single step.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, K₃PO₄, or KOH, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.0-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene, dioxane, or t-BuOH).

  • Reaction: Stir the mixture at the specified temperature (typically 80-120 °C) for the indicated time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination of Aminopyrazoles
Catalyst / LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosAryl BromideKOHToluene1001275-90 (expected)[2]
Pd(OAc)₂ / RuPhosAryl ChlorideK₂CO₃Dioxane1101870-85 (expected)[3]
Pd₂(dba)₃ / t-BuBrettPhosAryl BromideK₃PO₄t-BuOH1002484-92 (for 3-aminopyrazoles)[4]

Note: Yields are based on studies of structurally similar aminopyrazoles and may vary for this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Add Pd Precatalyst, Ligand, and Base to Schlenk Tube start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert reagents Add Aminopyrazole, Aryl Halide, and Solvent inert->reagents heat Heat and Stir (80-120 °C) reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute and Filter through Celite cool->filter purify Concentrate and Purify (Column Chromatography) filter->purify product N-Arylated Product purify->product

Buchwald-Hartwig Amination Workflow

Copper-Catalyzed N-Arylation (Ullmann and Chan-Lam Couplings)

Copper-catalyzed N-arylation reactions, such as the Ullmann and Chan-Lam couplings, offer a more economical alternative to palladium-catalyzed methods.[5] These reactions typically employ a copper(I) or copper(II) salt as the catalyst and can be effective for the N-arylation of various heterocycles, including pyrazoles.[6][7]

Ullmann Condensation

The Ullmann condensation traditionally involves the coupling of an amine with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. Modern variations utilize catalytic amounts of a copper source, often in the presence of a ligand, under milder conditions.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl iodide or bromide (1.0-1.5 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir for the indicated time (12-24 hours), monitoring the reaction's progress.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Chan-Lam Coupling

The Chan-Lam coupling utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst and an oxidant (often atmospheric oxygen).[5] This method is known for its mild reaction conditions, often proceeding at room temperature.

  • Reaction Setup: In a flask open to the air, dissolve this compound (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%) in a suitable solvent (e.g., CH₂Cl₂, MeOH, or Toluene).

  • Base Addition: Add a base, such as pyridine or triethylamine (2.0 equiv.). Molecular sieves can also be added to remove water.

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through celite, concentrate the filtrate, and purify the product by column chromatography.

Data Summary: Copper-Catalyzed N-Arylation of Aminopyrazoles
MethodCatalyst / LigandArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
UllmannCuI / 1,10-phenanthrolineAryl IodideK₂CO₃DMF1202460-85 (expected)[4]
UllmannCuI / L-prolineAryl IodideK₂CO₃DMSO1102465-90 (expected)[8]
Chan-LamCu(OAc)₂Arylboronic AcidPyridineCH₂Cl₂RT4850-75 (expected)[6]
Chan-LamCu(OAc)₂Arylboronic AcidDBUMeCN252459-74 (for adamantane-amines)

Note: Yields are based on studies of structurally similar aminopyrazoles and other amines, and may vary for the specific substrate.

Copper_Coupling_Workflow cluster_ullmann Ullmann Condensation cluster_chanlam Chan-Lam Coupling u_start Combine Aminopyrazole, Aryl Halide, CuI, Ligand, and Base u_solvent Add DMF or DMSO u_start->u_solvent u_react Heat and Stir (100-140 °C) u_solvent->u_react u_workup Aqueous Work-up and Extraction u_react->u_workup u_purify Purify by Chromatography u_workup->u_purify product N-Arylated Product u_purify->product cl_start Combine Aminopyrazole, Arylboronic Acid, and Cu(OAc)₂ in Air cl_base Add Base (e.g., Pyridine) cl_start->cl_base cl_react Stir at RT cl_base->cl_react cl_workup Filter through Celite cl_react->cl_workup cl_purify Purify by Chromatography cl_workup->cl_purify cl_purify->product

Copper-Catalyzed N-Arylation Workflows

Microwave-Assisted N-Arylation

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products. A method for the preparation of 1-aryl-1H-pyrazole-5-amines using microwave assistance has been reported, which is efficient in both time and resources and utilizes water as a solvent.[5]

Experimental Protocol: General Procedure

This protocol describes the synthesis of 1-aryl-1H-pyrazole-5-amines from an aryl hydrazine and a β-ketonitrile precursor to the target aminopyrazole. This can be adapted for the N-arylation of a pre-formed aminopyrazole with an arylating agent under microwave conditions.

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv.), the arylating agent (e.g., aryl halide or arylboronic acid, 1.2-1.5 equiv.), the appropriate catalyst and ligand (as described in the sections above), and a suitable base in a microwave-compatible solvent (e.g., EtOH, DMF, or H₂O).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-160 °C) for a short period (typically 10-30 minutes). The reaction progress can be monitored by running several small-scale reactions at different time points.

  • Work-up: After cooling, the work-up procedure will depend on the solvent and reagents used. For aqueous reactions, the product may precipitate upon cooling or after adjusting the pH. For organic solvents, a standard extractive work-up is typically performed.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Data Summary: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines
Aryl Hydrazineβ-KetonitrileSolventTemp (°C)Time (min)Yield (%)Reference
Phenylhydrazine HCl3-Aminocrotononitrile1 M HCl15010-1570-90[5]
4-Tolylhydrazine HCl3-Aminocrotononitrile1 M HCl1501585[2]

Note: This data is for the synthesis of the aminopyrazole ring itself, but demonstrates the utility of microwave heating for reactions involving these scaffolds.

Microwave_N_Arylation_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification start Start setup Combine Reagents, Catalyst, Base, and Solvent in MW Vial start->setup seal Seal Vial setup->seal irradiate Irradiate in Microwave Reactor (120-160 °C) seal->irradiate cool Cool to RT irradiate->cool workup Work-up (Precipitation/Extraction) cool->workup purify Purify (Recrystallization/ Chromatography) workup->purify product N-Arylated Product purify->product Metal_Free_N_Arylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve Aminopyrazole and Diaryliodonium Salt in Solvent start->setup base Add Base setup->base react Stir at Room Temperature base->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate, and Purify extract->purify product N-Arylated Product purify->product

References

Application Notes: 3-Methyl-4-phenyl-1H-pyrazol-5-amine in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-methyl-4-phenyl-1H-pyrazol-5-amine as a key building block for the development of potent and selective Cyclin-Dependent Kinase (CDK) inhibitors. The document outlines synthetic strategies, presents key biological data, and provides detailed experimental protocols for the synthesis and evaluation of these potential therapeutic agents.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for the development of novel anticancer therapies. The pyrazole scaffold is a privileged structure in medicinal chemistry and has been extensively utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2][3] Specifically, 3-aminopyrazole derivatives serve as versatile synthons for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are known to be potent CDK inhibitors.[4][5] This document focuses on the application of this compound in the synthesis of such inhibitors.

Synthetic Strategies

The primary synthetic utility of this compound lies in its vicinal amino and pyrazole-NH groups, which are amenable to cyclocondensation reactions to form fused pyrimidine rings. A common and effective strategy is the construction of a pyrazolo[3,4-d]pyrimidine core, a well-established scaffold for CDK inhibition.[2]

A plausible synthetic route involves a one-pot, three-component reaction. Although a direct protocol for the specific starting material is not extensively documented, a general and adaptable method can be inferred from the synthesis of analogous pyrazolo[3,4-d]pyrimidines. This typically involves the reaction of the 3-aminopyrazole with an aldehyde and a source of the fourth nitrogen atom of the pyrimidine ring, often in the presence of an oxidizing agent.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine CDK Inhibitor A This compound D Reaction Mixture A->D B Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) B->D C Cyclocondensation Reagent (e.g., Ammonium acetate) C->D E Heating under Reflux D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H Pure Pyrazolo[3,4-d]pyrimidine Derivative G->H

Caption: Synthetic workflow for a pyrazolo[3,4-d]pyrimidine CDK inhibitor.

Quantitative Data: Biological Activity of Pyrazole-Based CDK Inhibitors

The following table summarizes the in vitro inhibitory activity of various pyrazole-based compounds against CDK2/cyclin A2, a key complex for cell cycle progression from G1 to S phase.

Compound IDScaffoldModificationCDK2/cyclin A2 IC50 (µM)Reference
1 Pyrazolo[3,4-d]pyrimidine4-(3-hydroxyphenyl)amino0.45[2]
2 Pyrazolo[3,4-d]pyrimidine4-(4-chlorophenyl)amino0.23[2]
3 Pyrazolo[1,5-a]pyrimidine7-(4-bromophenyl)-3-(3-chlorophenylazo)0.022[4]
4 Pyrazolo[1,5-a]pyrimidine7-(4-bromophenyl)-3-(2-chlorophenylazo)0.024[4]
5 Pyrazole derivative5-((4-chlorobenzylidene)amino)-3-(phenylamino)1.47[6]
6 Pyrazole derivative5-amino-3-phenylamino-4-carbonitrile derivative0.96[6]
7 Pyrazolo[3,4-d]pyrimidin-4-oneSubstituted phenyl at C61.60[7]
8 Pyrazolo[3,4-d]pyrimidin-4-oneSubstituted phenyl at C61.71[7]

Experimental Protocols

Protocol 1: Synthesis of a 4-Aryl-pyrazolo[3,4-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from this compound.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of this compound (1 mmol) in glacial acetic acid (10 mL), add the aromatic aldehyde (1 mmol) and ammonium acetate (2 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 4-aryl-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the CDK2/cyclin A2 complex using a luminescence-based assay.[8]

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • ATP

  • CDK substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor compounds dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the diluted inhibitor solution or DMSO (for control wells).

  • Add 10 µL of the CDK2/cyclin A2 enzyme solution (pre-diluted in kinase assay buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the CDK substrate peptide.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

CDK Signaling Pathway

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, a critical point of regulation often dysregulated in cancer.

G cluster_pathway CDK Signaling in G1/S Transition Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE activates CDK2_CyclinA CDK2-Cyclin A CyclinA->CDK2_CyclinA activates S_Phase S Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase promotes CDK2_CyclinA->S_Phase promotes p21_p27 p21/p27 (CKIs) p21_p27->CyclinD_CDK46 inhibits p21_p27->CDK2_CyclinE inhibits

Caption: Simplified CDK signaling pathway for the G1/S cell cycle transition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of pyrazole-based CDK inhibitors. The synthetic routes are generally straightforward, leading to the formation of potent scaffolds such as pyrazolo[3,4-d]pyrimidines. The biological evaluation of these compounds often reveals significant inhibitory activity against key cell cycle kinases like CDK2. The provided protocols offer a foundation for researchers to synthesize and evaluate novel CDK inhibitors based on this promising chemical scaffold. Further optimization of these structures could lead to the development of highly selective and efficacious anticancer agents.

References

Application Notes and Protocols for Cell-Based Assays with 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell-based assays to investigate the biological activities of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide range of pharmacological effects. Due to its structural similarity to the approved drug Edaravone (MCI-186), a potent free-radical scavenger, the primary focus of these protocols will be on assessing its antioxidant and neuroprotective properties. Additionally, protocols for evaluating general cytotoxicity and potential anti-inflammatory and anticancer activities are included, reflecting the broader biological potential of pyrazole derivatives.

Introduction to this compound and its Therapeutic Potential

This compound is a synthetic compound with a pyrazole scaffold. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features suggest several potential mechanisms of action. The pyrazole ring is a key motif in many biologically active compounds.

A closely related and well-studied analog is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Edaravone is known to exert its therapeutic effects primarily through the scavenging of free radicals, thereby mitigating oxidative stress.[1][2] It can also modulate intracellular signaling pathways, such as the Nrf2-ARE pathway, to enhance the expression of antioxidant genes.[1] Furthermore, Edaravone has been shown to activate the GDNF/RET neurotrophic signaling pathway, promoting neuronal survival and maturation.[3]

Given these precedents, it is hypothesized that this compound may exhibit similar antioxidant, neuroprotective, and potentially other biological activities such as anti-inflammatory or anticancer effects, which are common for this class of compounds.[4][5][6] The following protocols are designed to systematically evaluate these potential activities in cell-based models.

Experimental Protocols

Assessment of Antioxidant Activity

2.1.1. Intracellular Reactive Oxygen Species (ROS) Scavenging using DCFDA Assay

This assay measures the ability of the compound to reduce intracellular ROS levels. Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies, or HeLa cells for general antioxidant screening) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Incubate overnight at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in a serum-free cell culture medium. A suggested concentration range is 1-100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-4 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., N-acetylcysteine or Edaravone).

  • Induction of Oxidative Stress: After incubation, add an ROS inducer such as hydrogen peroxide (H₂O₂) at a final concentration of 100-500 µM or another relevant stressor.

  • DCFDA Staining: Immediately add DCFDA solution to a final concentration of 10-20 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Data Analysis:

Calculate the percentage of ROS inhibition using the following formula: % ROS Inhibition = [1 - (Fluorescence of treated cells / Fluorescence of control cells)] x 100

2.1.2. Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by incorporating aspects of cellular uptake and metabolism.

Protocol:

  • Cell Seeding: Plate cells as described in the DCFDA assay protocol.

  • Compound and DCFH-DA Co-incubation: Treat cells with various concentrations of this compound along with 25 µM DCFH-DA for 1 hour.

  • Induction of Peroxyl Radicals: Add 600 µM of 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) to induce peroxyl radical formation.

  • Fluorescence Monitoring: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence every 5 minutes for 1 hour at excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Data Analysis:

Calculate the area under the curve (AUC) for both control and treated wells. The CAA value can be calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area of the control curve.[1]

Assessment of Neuroprotective Effects

2.2.1. Neurotoxicity Assay using an Oxidative Stress Model

This assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype by treating with retinoic acid for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to an oxidative stressor such as H₂O₂ (e.g., 100 µM) or glutamate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

Data Analysis:

Express cell viability as a percentage of the untreated control. Plot the concentration of the compound against cell viability to determine the EC₅₀ value.

Assessment of Cytotoxicity

2.3.1. MTT Assay for Cell Viability

This assay is used to determine the general cytotoxicity of the compound on various cell lines.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) or non-cancerous cell lines (e.g., HEK293) in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 200 µM) for 24, 48, or 72 hours.

  • MTT Assay: Perform the MTT assay as described in the neurotoxicity protocol.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Antioxidant Activity of this compound

AssayCell LineParameterValue (µM)
DCFDASH-SY5YIC₅₀ (ROS Scavenging)TBD
CAASH-SY5YEC₅₀TBD

Table 2: Neuroprotective and Cytotoxic Effects of this compound

AssayCell LineParameterValue (µM)
Neuroprotection (H₂O₂ model)Differentiated SH-SY5YEC₅₀TBD
Cytotoxicity (MTT)HeLaIC₅₀ (48h)TBD
Cytotoxicity (MTT)MCF-7IC₅₀ (48h)TBD
Cytotoxicity (MTT)HEK293IC₅₀ (48h)TBD

TBD: To be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y) antioxidant Antioxidant Assays (DCFDA, CAA) cell_culture->antioxidant neuroprotection Neuroprotection Assay (H2O2-induced toxicity) cell_culture->neuroprotection cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity compound_prep Compound Preparation (this compound) compound_prep->antioxidant compound_prep->neuroprotection compound_prep->cytotoxicity data_acq Data Acquisition (Fluorescence/Absorbance) antioxidant->data_acq neuroprotection->data_acq cytotoxicity->data_acq quantification Quantification (IC50, EC50) data_acq->quantification interpretation Interpretation of Results quantification->interpretation

Caption: Experimental workflow for cell-based assays.

Potential Nrf2 Signaling Pathway Activation

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 3-Methyl-4-phenyl- 1H-pyrazol-5-amine keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Induces dissociation ros Oxidative Stress (e.g., H2O2) ros->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, SOD) are->antioxidant_genes Activates transcription

Caption: Hypothesized Nrf2 signaling pathway activation.

References

Application Notes and Protocols: 3-Methyl-4-phenyl-1H-pyrazol-5-amine as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Methyl-4-phenyl-1H-pyrazol-5-amine itself has not been extensively characterized as a standalone fluorescent probe, its molecular structure presents a valuable and versatile scaffold for the synthesis of a wide array of fluorescent compounds. The pyrazole nucleus is a cornerstone in the development of various functional molecules, and its derivatives are known to exhibit a wide spectrum of biological and photophysical properties.[1] The strategic positioning of the amino group and the phenyl substituent on the pyrazole ring allows for diverse chemical modifications to develop novel fluorescent probes for specific applications in biological research and drug discovery.

These application notes provide an overview of the potential of this compound as a precursor and offer generalized protocols for the synthesis and application of its fluorescent derivatives based on established methodologies for analogous pyrazole-based probes.

Synthetic Potential for Fluorescent Probe Development

The chemical reactivity of this compound at the 5-amino group and the potential for reactions involving the pyrazole ring make it an ideal starting material for creating fluorescent probes. Two primary strategies for converting this non-fluorescent precursor into fluorescent derivatives are outlined below.

Synthesis of Fused Pyrazole Heterocycles

The 5-aminopyrazole moiety is a key building block for the synthesis of fused heterocyclic systems, many of which exhibit significant fluorescence.[2][3] A common and effective method is the condensation reaction with β-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridines, a class of compounds often displaying interesting photophysical properties.[4][5][6][7][8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_mol This compound reaction Condensation (e.g., in Acetic Acid, Reflux) start_mol->reaction dicarbonyl β-Dicarbonyl Compound dicarbonyl->reaction product Fluorescent Pyrazolo[3,4-b]pyridine Derivative reaction->product

Caption: Synthetic pathway to fluorescent pyrazolo[3,4-b]pyridines.

Derivatization of the 5-Amino Group

The amino group at the C5 position can be readily functionalized to append various fluorogenic moieties or to create sensor functionalities. One established method is diazotization followed by an azo coupling reaction with an active methylene compound to produce azo dyes, which can have interesting optical properties.

G cluster_start Precursor cluster_intermediate Intermediate cluster_coupling Coupling Partner cluster_product Product start_mol This compound diazonium Diazonium Salt start_mol->diazonium Diazotization (NaNO₂, HCl) product Azo Dye Derivative diazonium->product Azo Coupling coupling_partner Active Methylene Compound coupling_partner->product G cluster_sensing Sensing Mechanism Probe Pyrazole Probe (Fluorescent) Complex Probe-Metal Complex (Quenched/Shifted Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion Metal->Complex

References

Application Notes and Protocols: Derivatization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The derivatization of the pyrazole core allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity. This document provides detailed protocols for the derivatization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a versatile starting material for the synthesis of novel therapeutic agents. The focus is on creating Schiff base and amide derivatives to explore their potential for improved biological activity.

Strategic Derivatization for Enhanced Potency

The derivatization of this compound at the 5-amino group is a key strategy for modifying its biological activity. Two common and effective derivatization approaches are the formation of Schiff bases and amides.

  • Schiff Base Formation: The reaction of the primary amine with various aldehydes results in the formation of imines (Schiff bases). This introduces a diverse range of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Amide Synthesis: Acylation of the 5-amino group with different acid chlorides or carboxylic acids yields amide derivatives. Amides are stable functional groups that can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding.

Experimental Protocols

General Synthesis Workflow

The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound schiff_base Schiff Base Derivative start->schiff_base Reflux, Ethanol, cat. Acetic Acid amide Amide Derivative start->amide DCM, Triethylamine aldehyde Substituted Aldehyde aldehyde->schiff_base acid_chloride Substituted Acid Chloride acid_chloride->amide purification Recrystallization / Column Chromatography schiff_base->purification amide->purification characterization NMR, Mass Spec, IR purification->characterization screening In vitro Biological Screening (e.g., MTT assay, Kinase assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the synthesis of Schiff base derivatives by reacting this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the desired substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of Amide Derivatives

This protocol outlines the synthesis of amide derivatives via the acylation of this compound with various acid chlorides.

Materials:

  • This compound

  • Substituted acid chlorides (e.g., benzoyl chloride, 4-nitrobenzoyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (20 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add a solution of the desired substituted acid chloride (1.1 mmol) in dry dichloromethane (10 mL) dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure amide derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation: Potency of Pyrazole Derivatives

The following tables summarize the biological activities of various pyrazole derivatives, demonstrating the potential for potency improvement through derivatization. While not direct derivatives of this compound, they represent the activities of structurally similar compounds and provide a basis for expecting potent bioactivity from the proposed derivatizations.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
10e Imidazole-pyrazoleK5626.726[3]
Compound 4 Pyrazolo[3,4-d]pyrimidineMCF-75.00[4]
Compound 4 Pyrazolo[3,4-d]pyrimidineHCT-11632.52[4]
Compound 4 Pyrazolo[3,4-d]pyrimidineHEPG-225.12[4]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
10e JAK20.166[3]
10e JAK30.057[3]
10e Aurora A0.939[3]
10e Aurora B0.583[3]
Compound 4 FGFR5.18[4]
Compound 4 VEGFR27.89[4]
Compound 4 EGFR10.23[4]

Signaling Pathway Visualization

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, generalized signaling pathway often targeted by pyrazole-based kinase inhibitors.

G cluster_pathway Generalized Kinase Inhibitor Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->RTK Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The derivatization of this compound into Schiff bases and amides presents a promising avenue for the discovery of novel and potent therapeutic agents. The provided protocols offer a robust starting point for the synthesis and subsequent biological evaluation of a diverse library of compounds. The presented data on related pyrazole derivatives highlight the potential for achieving significant biological activity, particularly in the areas of anticancer and kinase inhibition. Further exploration of the structure-activity relationships of these new derivatives will be crucial for lead optimization and the development of clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and versatile method is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative.[1][2][3] For the synthesis of this compound, this translates to the reaction between 2-phenylacetoacetonitrile and phenylhydrazine. This method is favored for its generally good yields and the availability of starting materials.

Q2: I am experiencing consistently low yields. What are the potential causes and how can I troubleshoot this?

A2: Low yields in this synthesis can arise from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be a viable option to enhance reaction rates and yields.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial.

    • Troubleshooting: An acidic catalyst, such as acetic acid or a mineral acid, is often necessary to facilitate the initial condensation.[1] The solvent can also play a significant role; polar solvents like ethanol or dimethylformamide (DMF) are commonly used. Experimenting with different acid catalysts and solvents can lead to significant yield improvements.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting: Ensure the purity of your starting materials. Side reactions can sometimes be minimized by carefully controlling the reaction temperature and the rate of addition of reagents.

  • Regioselectivity Issues: When using a monosubstituted hydrazine like phenylhydrazine, two different pyrazole isomers can potentially form.

    • Troubleshooting: The regioselectivity is often influenced by the reaction conditions. Acidic conditions typically favor the formation of one isomer over the other. Careful analysis of the product mixture by NMR or LC-MS is recommended to determine the isomeric ratio.

Q3: I am observing the formation of an unexpected byproduct. What could it be?

A3: A common side reaction in syntheses involving pyrazolones is the competition between C-acylation and O-acylation if the starting material can exist in a tautomeric form. While you are synthesizing an aminopyrazole, related impurities from the synthesis of the β-ketonitrile precursor could lead to unexpected products. Additionally, self-condensation of the β-ketonitrile or phenylhydrazine under certain conditions can occur. Characterization of the byproduct by spectroscopic methods (NMR, MS) is essential for identification and subsequent optimization of the reaction to minimize its formation.

Q4: How can I best purify the final product?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system should be determined experimentally. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a standard method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalystUse a fresh or different acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid).
Low reaction temperatureIncrease the reaction temperature, potentially to reflux.
Impure starting materialsVerify the purity of 2-phenylacetoacetonitrile and phenylhydrazine.
Formation of Multiple Spots on TLC Isomeric productsOptimize reaction conditions (e.g., catalyst, solvent) to favor the desired isomer. Analyze the product mixture to identify the major product.
Side reactionsLower the reaction temperature or change the solvent.
Incomplete reactionIncrease reaction time and monitor by TLC until the starting material spot disappears.
Product is an Oil and Difficult to Solidify Residual solventEnsure the product is thoroughly dried under vacuum.
ImpuritiesAttempt purification by column chromatography.
Product is inherently an oilIf the pure product is an oil at room temperature, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and storage.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 2-phenylacetoacetonitrile

  • Phenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylacetoacetonitrile (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 to 1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Dry the purified product under vacuum to obtain this compound as a solid.

Data Presentation

Table 1: Effect of Catalyst on Yield
Catalyst (mol%) Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
NoneEthanolReflux24< 20
Acetic Acid (10)EthanolReflux875-85
p-TsOH (5)EthanolReflux680-90
HCl (catalytic)EthanolReflux1070-80

Note: Yields are representative for the synthesis of 5-aminopyrazoles from β-ketonitriles and may vary for the specific synthesis of this compound.

Table 2: Effect of Solvent on Yield
Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Acetic AcidEthanolReflux880
Acetic AcidMethanolReflux878
Acetic AcidIsopropanolReflux1275
Acetic AcidTolueneReflux1265
Acetic AcidDMF100685

Note: Yields are representative for the synthesis of 5-aminopyrazoles from β-ketonitriles and may vary for the specific synthesis of this compound.

Visualizations

Reaction_Pathway Synthesis of this compound cluster_start Starting Materials 2-phenylacetoacetonitrile 2-phenylacetoacetonitrile Intermediate Hydrazone Intermediate 2-phenylacetoacetonitrile->Intermediate + Phenylhydrazine (Acid Catalyst) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Complete Complete Check_Completion->Complete Action_Time_Temp Increase Reaction Time or Temperature Incomplete->Action_Time_Temp Yes Check_Conditions Review Reaction Conditions Complete->Check_Conditions Yes Action_Time_Temp->Check_Completion Optimize_Catalyst Optimize Catalyst (Type/Amount) Check_Conditions->Optimize_Catalyst Optimize_Solvent Optimize Solvent Check_Conditions->Optimize_Solvent Check_Purity Check Starting Material Purity Check_Conditions->Check_Purity End Yield Improved Optimize_Catalyst->End Optimize_Solvent->End Check_Purity->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Parameter_Relationships Key Parameter Relationships and Yield cluster_params Reaction Parameters Yield Yield Temperature Temperature Temperature->Yield Increases rate Reaction_Time Reaction_Time Reaction_Time->Yield Affects completion Catalyst Catalyst Catalyst->Yield Increases rate & regioselectivity Solvent Solvent Solvent->Yield Affects solubility & rate

Caption: Relationship between key reaction parameters and the final product yield.

References

Technical Support Center: Purification of 3-Methyl-4-phenyl-1H-pyrazol-5-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Methyl-4-phenyl-1H-pyrazol-5-amine via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common reason for failure to obtain crystals of this compound upon cooling?

A1: The most frequent issue is using an excessive amount of solvent to dissolve the crude product.[1] If too much solvent is used, the solution will not become supersaturated upon cooling, thus preventing crystallization.

  • Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration of your compound. Allow the concentrated solution to cool again.[1]

Q2: My compound has "oiled out" instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[1] This is more likely if the compound is significantly impure or if the solution cools too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to lower the saturation point.[1]

    • Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.[1]

    • Consider changing to a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[1]

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: Low recovery can stem from several factors. To improve your yield, consider the following:

  • Minimize Hot Solvent: Use only the absolute minimum volume of hot solvent required to dissolve your crude material. Any excess will keep more of your product dissolved in the mother liquor after cooling.[1]

  • Ensure Thorough Cooling: After allowing the solution to cool to room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Avoid Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent your product from crystallizing on the filter paper.

  • Careful Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.

Q4: How can I remove colored impurities during the recrystallization process?

A4: If your hot solution has a noticeable color from impurities, you can often remove them by adding a small amount of activated charcoal.

  • Procedure: Add a small spatula tip of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal by performing a hot gravity filtration before allowing the solution to cool.

  • Caution: Activated charcoal can also adsorb some of your desired product, which may lead to a slight reduction in yield. Use it sparingly.

Q5: The purity of my recrystallized product has not significantly improved. What went wrong?

A5: If a single recrystallization does not sufficiently purify your compound, it could be due to a few reasons:

  • Inappropriate Solvent Choice: The impurities may have very similar solubility characteristics to your product in the chosen solvent. Experiment with different solvents or solvent systems.

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice. Always allow the solution to cool slowly and without disturbance.

  • Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before the cooling step. If this step was skipped, these impurities will contaminate your final product. A second recrystallization incorporating a hot filtration step may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the pyrazole compound is identified.

  • Solvent Selection: Based on literature for similar pyrazole compounds, solvents such as ethanol, isopropanol, or ethyl acetate are good starting points.[1] Test the solubility of a small amount of your crude product in a few candidate solvents. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice-water bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single ideal solvent can be found. A common and effective technique for pyrazole derivatives is an ethanol/water system.[1]

  • Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an "anti-solvent" like water, in which the compound is not very soluble) dropwise until the solution becomes slightly and persistently cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling & Isolation: Allow the solution to cool slowly, as described in the single-solvent protocol. Collect, wash, and dry the crystals.

Data Presentation

Solvent SystemTypePolaritySuitability for Pyrazole Derivatives
EthanolProticHighGood general solvent; often used for pyrazoles.
IsopropanolProticHighA good alternative to ethanol.
Ethyl AcetateAproticMediumCan be effective for less polar pyrazoles.
AcetoneAproticHighAnother potential solvent for polar compounds.
Ethanol / WaterMixed ProticHighEffective for polar pyrazole derivatives.[1]
Hexane / Ethyl AcetateMixed AproticLow-MediumUseful for less polar pyrazole derivatives.[1]

Mandatory Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound 'Oils Out' crystals_form->oiling_out Oil Forms end_success Pure Product Obtained filter_wash->end_success impure_crystals Crystals are Impure filter_wash->impure_crystals Check Purity too_much_solvent Too much solvent likely used. no_crystals->too_much_solvent scratch_seed Try Scratching Flask or Adding a Seed Crystal no_crystals->scratch_seed reheat_evaporate Reheat and Evaporate Some Solvent too_much_solvent->reheat_evaporate reheat_evaporate->cool scratch_seed->cool reheat_add_solvent Reheat to Redissolve, Add More Solvent, Cool Slower. oiling_out->reheat_add_solvent change_solvent Change Solvent System oiling_out->change_solvent reheat_add_solvent->cool change_solvent->dissolve rerx Perform a Second Recrystallization impure_crystals->rerx hot_filtration Consider Hot Filtration to Remove Insolubles impure_crystals->hot_filtration rerx->dissolve hot_filtration->rerx

Caption: Troubleshooting workflow for recrystallization.

References

Troubleshooting low reactivity of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-4-phenyl-1H-pyrazol-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and reactivity points of this compound?

This compound is a substituted pyrazole with a reactive amino group at the C5 position. The pyrazole ring itself is aromatic and possesses two nitrogen atoms, which can influence its reactivity. The key reactive sites are:

  • The 5-amino group: This is the primary site for nucleophilic reactions such as acylation, alkylation, and diazotization.

  • The pyrazole ring nitrogens: These can act as nucleophiles or be protonated, affecting the overall reactivity of the molecule.

  • The C4-phenyl group: This bulky substituent can sterically hinder reactions at adjacent positions.

The overall reactivity is a balance between the electron-donating effect of the amino group and the electronic properties of the pyrazole ring and the phenyl substituent.

Q2: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the synthesis of substituted pyrazoles are a common issue.[1][2] The typical synthesis involves the condensation of a β-ketonitrile with a hydrazine. Several factors can contribute to low yields:

  • Incomplete reaction: The condensation reaction may not have gone to completion.

  • Side reactions: Formation of byproducts is a frequent problem in pyrazole synthesis.

  • Suboptimal reaction conditions: Temperature, solvent, and catalyst choice are crucial.

  • Purity of starting materials: Impurities in the β-ketonitrile or hydrazine can lead to undesired side products.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials (β-ketonitrile, Hydrazine) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_reagents Purify Starting Materials (Recrystallization, Distillation) check_purity->purify_reagents Impure analyze_byproducts Analyze Crude Product for Byproducts (TLC, LC-MS) optimize_conditions->analyze_byproducts adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time change_solvent_catalyst Change Solvent or Catalyst optimize_conditions->change_solvent_catalyst isolate_characterize Isolate and Characterize Byproducts analyze_byproducts->isolate_characterize Unknown Byproducts modify_workup Modify Workup Procedure analyze_byproducts->modify_workup Known Byproducts purify_reagents->check_purity success Improved Yield adjust_temp_time->success change_solvent_catalyst->success isolate_characterize->modify_workup modify_workup->success

Caption: Troubleshooting workflow for low reaction yield.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity?

Poor regioselectivity is a classic challenge in the synthesis of unsymmetrically substituted pyrazoles, especially when using a substituted hydrazine.[2] The formation of regioisomers can make purification difficult.

Strategies to Improve Regioselectivity:

  • Modify Reaction Conditions:

    • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine attacks the carbonyl group first.

    • Solvent Choice: Aprotic dipolar solvents (e.g., DMF) or fluorinated alcohols have been shown to enhance regioselectivity in some cases.[1]

  • Steric Hindrance: Utilizing a bulky substituent on either the β-ketonitrile or the hydrazine can sterically direct the reaction to favor the formation of a single isomer.[1]

Q4: I am trying to perform an acylation on the 5-amino group, but the reaction is sluggish or gives multiple products. What should I consider?

Acylation of the 5-amino group can be challenging due to several factors:

  • Competing N-acylation: The pyrazole ring nitrogens can also undergo acylation, leading to a mixture of products.

  • Steric Hindrance: The C4-phenyl group may sterically hinder the approach of the acylating agent to the C5-amino group.

  • Basic Conditions: The use of a base to trap the liberated acid (e.g., HCl from an acyl chloride) is crucial. Calcium hydroxide has been used effectively in the C-acylation of a similar pyrazol-5-one to drive the equilibrium and trap HCl.[3]

Troubleshooting Acylation Reactions:

ParameterRecommendationRationale
Base Use a non-nucleophilic base like triethylamine or pyridine. For C-acylation on a similar pyrazolone, Ca(OH)₂ proved effective.[3]Prevents competition with the amino group for the acylating agent.
Solvent Use an anhydrous aprotic solvent like dioxane or dichloromethane.Prevents hydrolysis of the acylating agent.
Temperature Start at a low temperature (e.g., 0 °C) and slowly warm to room temperature.To control the reaction rate and minimize side reactions.
Acylating Agent Use a more reactive acylating agent (e.g., acyl chloride or anhydride).To overcome potential low reactivity.

Q5: I am attempting a diazotization of the 5-amino group followed by a coupling reaction, but the diazonium salt seems unstable. How can I improve this reaction?

Diazotization of 5-aminopyrazoles is a known reaction, but the resulting diazonium salts can be unstable.[4][5]

Key Considerations for Diazotization:

  • Low Temperature: It is critical to maintain a low temperature (typically 0-5 °C) throughout the diazotization and coupling steps to prevent decomposition of the diazonium salt.

  • Acidic Conditions: The reaction is performed in a strong acidic medium (e.g., HCl or H₂SO₄).

  • In Situ Use: It is highly recommended to use the generated diazonium salt immediately in the subsequent coupling reaction without isolation.

General Diazotization and Coupling Workflow

diazotization_workflow start Start: 3-Methyl-4-phenyl- 1H-pyrazol-5-amine dissolve Dissolve in Acid (e.g., HCl) at 0-5 °C start->dissolve add_nitrite Add NaNO₂ Solution Dropwise at 0-5 °C dissolve->add_nitrite diazonium_formation Formation of Diazonium Salt (Use in situ) add_nitrite->diazonium_formation coupling_reaction Add to Coupling Partner Solution at 0-5 °C diazonium_formation->coupling_reaction product Azo-Coupled Product coupling_reaction->product

Caption: General workflow for diazotization and coupling reactions.

Experimental Protocols

Synthesis of 3-Methyl-4-aryl-1H-pyrazol-5-amines (General Procedure)

Starting Materials:

  • 2-Phenylacetoacetonitrile (or a derivative)

  • Hydrazine hydrate or a substituted hydrazine

Procedure:

  • Dissolve the β-ketonitrile in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of hydrazine hydrate.

  • The reaction mixture is typically heated under reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

  • Purification is usually achieved by recrystallization from a suitable solvent (e.g., ethanol).

Oxidative Dehydrogenative Coupling of a 3-Methyl-1-phenyl-1H-pyrazol-5-amine

The following is an example of a reaction involving a similar aminopyrazole, which could potentially be adapted.[6]

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Dichloromethane (CH₂Cl₂)

  • Aqueous tert-Butyl hydroperoxide (TBHP, 70% solution in water)

Procedure:

  • To a reaction flask, add 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), CuI (0.05 mmol), and 1,10-phenanthroline (0.15 mmol).

  • Add CH₂Cl₂ (2.0 mL) as the solvent.

  • Add aqueous TBHP (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under vacuum and purify the residue by column chromatography.

Data Presentation

Spectroscopic Data for Structurally Similar Compounds

While specific spectroscopic data for this compound is not available in the provided search results, data for the isomeric 3-Methyl-1-phenyl-1H-pyrazol-5-amine can be used as a reference for functional group regions.

Spectroscopic Data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.70 (d, J = 8.0 Hz, 2H, Ar-H), 7.43 (t, J = 7.8 Hz, 2H, Ar-H), 7.24 (t, J = 7.3 Hz, 1H, Ar-H), 5.50 (s, 1H, pyrazole-H), 5.35 (s, 2H, NH₂), 2.15 (s, 3H, CH₃).
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 154.0, 148.1, 139.2, 129.2, 125.6, 121.2, 88.9, 14.2.
IR (KBr, cm⁻¹) 3400-3200 (N-H stretching), 1620 (C=N stretching), 1595, 1500 (aromatic C=C stretching).
Mass Spectrum (m/z) 173 (M⁺).

Note: This data is for the isomer and should be used for comparative purposes only.

Yields of Pyrazole Synthesis under Different Conditions

The following table illustrates how reaction conditions can affect the yield in a typical pyrazole synthesis.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolAcetic Acid (cat.)Reflux465
2DMFNone100650
3Toluenep-TSA (cat.)Reflux845
4Acetic AcidNone110375

Note: These are representative yields for pyrazole syntheses and will vary depending on the specific substrates.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The most prevalent and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] It is often acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.[1]

Q2: How can I control the regioselectivity in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?

A2: Controlling regioselectivity is a critical aspect when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to two regioisomeric products.[1] The selectivity is influenced by:

  • Steric and Electronic Properties: The substituents on both the dicarbonyl compound and the hydrazine play a significant role.

  • Reaction Conditions: The pH of the reaction medium can influence the site of the initial attack. For instance, reactions catalyzed by acetic acid and carried out in solvents like DMSO or ethanol have been suggested to improve selectivity.[3]

Q3: What are some alternative methods for pyrazole synthesis besides the Knorr synthesis?

A3: Besides the Knorr synthesis, several other methods are employed to synthesize pyrazoles:

  • Reaction of α,β-unsaturated aldehydes and ketones with hydrazines. [4][5]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction between an alkyne or an olefin and a 1,3-dipolar compound like a nitrilimine.[3]

  • From Pyranones: Pyranones can be condensed with arylhydrazines to yield 5-substituted pyrazoles.[3]

  • Multicomponent Reactions: Efficient one-pot, multicomponent protocols have been developed for the synthesis of highly substituted pyrazoles.[6]

Troubleshooting Guide

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[2]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[7] Consider increasing the reaction temperature, as many condensation reactions require heating or reflux.[7] Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[7]

  • Suboptimal Catalyst: The choice and amount of catalyst can be critical.

    • Solution: For Knorr synthesis, catalytic amounts of a protic acid like acetic acid or a mineral acid are often used.[7] In some cases, Lewis acids or other catalysts such as nano-ZnO have been shown to enhance yields.[3][7]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.[7]

    • Solution: Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize their formation. Using an excess of hydrazine (around 2 equivalents) can sometimes improve yields when the dicarbonyl is the limiting reagent.[2]

  • Stability of Reagents: The stability of the hydrazine reagent can be a factor.[2]

    • Solution: Ensure the purity and stability of your hydrazine source.

Q2: I am observing the formation of multiple products in my reaction. What could be the cause?

A2: The formation of multiple products often points towards issues with regioselectivity or the occurrence of side reactions.

  • Regioisomers: As mentioned in the FAQs, using unsymmetrical 1,3-dicarbonyls can lead to the formation of two regioisomeric pyrazole products.[1]

    • Solution: Carefully control the reaction conditions (pH, solvent, temperature) to favor the formation of the desired isomer. A thorough analysis of the literature for similar substrates can provide guidance on optimal conditions.

  • Side Reactions: Competing side reactions can lead to a mixture of products.

    • Solution: Adjusting the stoichiometry of the reactants, changing the catalyst, or modifying the reaction temperature can help suppress side reactions.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine. Optimization may be necessary for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[8]

  • Reagent Addition: Add the hydrazine hydrate to the solution. If using a hydrazine salt, an equivalent of a base (e.g., triethylamine) should be added. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[8] Note that this addition can be exothermic.[1]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[8] A typical reaction time is 1 hour under reflux.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure pyrazole.[8]

Example Protocol: Synthesis of 3-phenyl-5-methyl-1H-pyrazol-5(4H)-one

Procedure:

  • Mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.[9]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[9]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[9]

  • Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[9]

  • If the reaction is complete, add water (10 mL) to the hot reaction with stirring to facilitate precipitation.[9]

  • Cool the mixture and filter the solid product. Rinse the collected solid with a small amount of water and allow it to air dry.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis.

EntryReactant AReactant BCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl acetoacetatePhenylhydrazineAcetic AcidEthanolReflux1High[1]
2AcetylacetoneHydrazine hydrateAcetic Acid1-Propanol1001High[9]
32,4-PentanedionePhenylhydrazineNoneEthanolReflux1-[1]
4Ethyl benzoylacetateHydrazine hydrateAcetic Acid1-Propanol1001-[9]
5Aryl Aldehyde, MalononitrilePhenyl hydrazineSPVASolvent-free---[6]
6β-keto esterHydrazine hydrate-----[10]

Note: Yields are representative and may vary based on the specific substrate and reaction scale.[8]

Visualizations

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole Troubleshooting_Workflow Start Low Reaction Yield Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time_Temp Increase Reaction Time / Temperature Check_Completion->Increase_Time_Temp No Check_Catalyst Is the catalyst optimal? Check_Completion->Check_Catalyst Yes Increase_Time_Temp->Check_Completion Optimize_Catalyst Optimize Catalyst (Type / Amount) Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are there significant side reactions? Check_Catalyst->Check_Side_Reactions Yes Optimize_Catalyst->Check_Completion Modify_Conditions Modify Conditions (Stoichiometry, Temp) Check_Side_Reactions->Modify_Conditions Yes End Improved Yield Check_Side_Reactions->End No Modify_Conditions->Check_Completion

References

Technical Support Center: Synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key steps?

A1: The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] For this compound, this involves the reaction of 2-phenylacetoacetonitrile with hydrazine hydrate. The reaction proceeds through two main steps:

  • Hydrazone Formation: The hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone then attacks the nitrile carbon, leading to ring closure and the formation of the final 5-aminopyrazole product after tautomerization.[3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring starting material consumption via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. Extending the reaction time or increasing the temperature may be necessary.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH are critical parameters that often require optimization.[5] For instance, the cyclization step can be sensitive to the pH of the medium.

  • Starting Material Purity: Impurities in the 2-phenylacetoacetonitrile or degradation of the hydrazine reagent can lead to side reactions, reducing the yield.[5] It is recommended to use freshly opened or purified hydrazine.[5]

  • Side Reaction Predominance: The formation of byproducts can significantly consume starting materials, thereby lowering the yield of the desired product.[4]

Q3: The final product is discolored (e.g., yellow, brown, or tarry). What causes this and how can it be resolved?

A3: Discoloration is often due to the formation of colored impurities arising from the hydrazine starting material or subsequent oxidative processes.[5] Hydrazine and its derivatives can be unstable and prone to degradation.[5] To mitigate this:

  • Use a Mild Base: If using a hydrazine salt (e.g., hydrazine hydrochloride), adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[5]

  • Purification: Most colored impurities can be removed effectively through recrystallization or column chromatography on silica gel.[5]

Q4: I am observing an unexpected peak in my analytical data (NMR, LC-MS). What could this impurity be?

A4: An unexpected peak could correspond to several potential side products:

  • Uncyclized Hydrazone Intermediate: If the second step (intramolecular cyclization) is incomplete, the stable hydrazone intermediate may be present in your final product.[1][5]

  • Hydrolyzed Starting Material: The nitrile group of 2-phenylacetoacetonitrile is susceptible to hydrolysis under aqueous acidic or basic conditions, which would form the corresponding amide (2-phenylacetoacetamide) or carboxylic acid.

  • Dimerization Products: Self-condensation of the starting material or intermediates can lead to higher molecular weight impurities.

Troubleshooting Guide: Common Side Reactions

This section details specific side reactions and provides actionable troubleshooting steps.

Problem Potential Side Reaction / Cause Identification Recommended Solution
Low Yield & Complex Mixture Incomplete Cyclization Presence of a major intermediate peak in LC-MS. 1H NMR may show characteristic signals for the hydrazone C=N bond.Increase reaction temperature or time to promote cyclization.[4] Consider adding a catalytic amount of acid (e.g., acetic acid) or base to facilitate the ring-closing step.[4]
Unexpected Polar Impurity Nitrile Hydrolysis A peak in the LC-MS with a mass corresponding to the addition of H₂O (+18 amu) or NH₃ (+17 amu) to the starting material. IR spectroscopy may show a strong C=O stretch for the amide.Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
Formation of Tarry Residue Polymerization/Degradation The reaction mixture turns dark and viscous. Product is difficult to isolate and purify.Control the reaction temperature carefully; avoid excessive heating. Ensure the purity of the hydrazine, as impurities can catalyze degradation.[5] Use a slight excess (1.0-1.2 equivalents) of hydrazine to ensure the β-ketonitrile does not self-condense.[5]
Product Fails to Precipitate High Solubility / Low Concentration The desired product remains dissolved in the reaction solvent even after cooling.If the product is soluble, remove the solvent under reduced pressure.[5] The resulting crude solid can then be purified by recrystallization from a different solvent system or by column chromatography.[5]

Visualized Workflows and Pathways

Reaction and Side Product Pathways

The following diagram illustrates the intended synthetic pathway for this compound and highlights key potential side reactions.

G Synthesis and Side Reaction Pathways cluster_main Main Reaction Pathway SM1 2-Phenylacetoacetonitrile Inter Hydrazone Intermediate SM1->Inter + H2N-NH2 - H2O Side2 Nitrile Hydrolysis (Amide Impurity) SM1->Side2 + H2O (Acid/Base) SM2 Hydrazine (H2N-NH2) Product 3-Methyl-4-phenyl- 1H-pyrazol-5-amine Inter->Product Intramolecular Cyclization Side1 Incomplete Cyclization (Impurity) Inter->Side1 Reaction Stops

Caption: Main reaction pathway and potential side reactions.

Logical Troubleshooting Workflow

This flowchart provides a step-by-step process for diagnosing and solving issues during the synthesis.

G Troubleshooting Workflow start Low Yield or Impure Product check_sm 1. Verify Purity of Starting Materials start->check_sm check_cond 2. Review Reaction Conditions (Temp, Time) check_sm->check_cond analyze 3. Analyze Crude Product (TLC, LC-MS, NMR) check_cond->analyze identify 4. Identify Impurities (e.g., Intermediate, Hydrolysis) analyze->identify optimize 5a. Optimize Conditions (Catalyst, Solvent) identify->optimize Process Issue purify 5b. Improve Purification (Recrystallization, Chromatography) identify->purify Isolation Issue success Successful Synthesis optimize->success purify->success

References

Technical Support Center: Enhancing the Solubility of 3-Methyl-4-phenyl-1H-pyrazol-5-amine for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of the research compound 3-Methyl-4-phenyl-1H-pyrazol-5-amine for reliable and reproducible assay results. Given its chemical structure, this compound is anticipated to have low aqueous solubility, a common challenge in drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my compound, this compound, important for in vitro assays?

A1: The solubility of a test compound is critical for obtaining accurate and reproducible data in in vitro assays. Poor solubility can lead to several issues, including:

  • Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the target is lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).

  • Inaccurate Structure-Activity Relationships (SAR): Inconsistent solubility across a series of analogs can obscure the true relationship between chemical structure and biological activity.[1]

  • Assay Interference: Compound precipitation can interfere with assay detection methods, such as light scattering in absorbance assays or by causing non-specific effects on cells.

  • Poor Reproducibility: The extent of precipitation can vary between experiments, leading to high variability in the results.

Q2: What are the initial signs of solubility problems in my assay?

A2: You may be encountering solubility issues if you observe any of the following:

  • Cloudiness or visible precipitate in your stock solution or in the assay plate after adding the compound.

  • Inconsistent results or poor reproducibility between replicate wells or experiments.

  • A "flat" dose-response curve, where the biological activity does not increase with increasing compound concentration.

  • A sudden drop in activity at higher concentrations.

Q3: What is the maximum recommended concentration of Dimethyl Sulfoxide (DMSO) for my assays?

A3: DMSO is a common solvent for dissolving hydrophobic compounds. However, it can be toxic to cells and interfere with some biological processes at higher concentrations. Generally, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize these effects. The tolerance to DMSO can vary significantly between different cell lines and assay types, so it is crucial to determine the maximum tolerated concentration in your specific system by running a vehicle control experiment.

Troubleshooting Guide: Improving Compound Solubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your assays.

Problem: My compound is precipitating out of the solution.

Step 1: Initial Solubility Assessment

Before proceeding with complex formulation strategies, it's essential to have a baseline understanding of your compound's solubility.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Aqueous Dilution: Add a small volume of the DMSO stock solutions to your aqueous assay buffer (e.g., PBS, cell culture medium) to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells.

  • Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Visual and Instrumental Analysis: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, use a plate reader to measure light scattering (turbidity) at a wavelength where the compound does not absorb (e.g., 600-700 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Step 2: Selecting a Solubilization Strategy

Based on the initial assessment, you can choose from several strategies to improve the solubility of your compound.

**dot graph Troubleshooting_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Solubility Issue Identified", shape=ellipse, fillcolor="#FBBC05"]; Initial_Assessment [label="Step 1: Initial Solubility Assessment\n(Kinetic Solubility Assay)"]; Strategy_Selection [label="Step 2: Select Solubilization Strategy"]; pH_Modification [label="pH Modification"]; Cosolvents [label="Use of Co-solvents"]; Surfactants [label="Use of Surfactants"]; Cyclodextrins [label="Complexation with Cyclodextrins"]; Evaluation [label="Step 3: Evaluate Strategy\n(Assay Compatibility & Efficacy)"]; Optimization [label="Step 4: Optimization"]; Final_Protocol [label="Final Assay Protocol", shape=ellipse, fillcolor="#34A853"];

Start -> Initial_Assessment; Initial_Assessment -> Strategy_Selection; Strategy_Selection -> pH_Modification [label="Ionizable Compound"]; Strategy_Selection -> Cosolvents [label="Moderate Lipophilicity"]; Strategy_Selection -> Surfactants [label="High Lipophilicity"]; Strategy_Selection -> Cyclodextrins [label="Suitable Structure"]; pH_Modification -> Evaluation; Cosolvents -> Evaluation; Surfactants -> Evaluation; Cyclodextrins -> Evaluation; Evaluation -> Optimization [label="Partially Successful"]; Evaluation -> Strategy_Selection [label="Unsuccessful", style=dashed]; Optimization -> Final_Protocol; Evaluation -> Final_Protocol [label="Successful"]; } dot Caption: A workflow for troubleshooting and improving compound solubility.

Summary of Solubilization Strategies

StrategyDescriptionAdvantagesDisadvantages
pH Modification Adjusting the pH of the buffer to ionize the compound, which is generally more soluble than the neutral form. This compound has a basic amine group and an acidic pyrazole N-H, making it amphoteric.Simple and cost-effective.Can affect biological activity and assay performance. May not be suitable for all pH ranges.
Co-solvents Using water-miscible organic solvents in addition to DMSO to increase the solubility of nonpolar compounds.[2][3]Can significantly increase solubility. Simple to implement.[3]High concentrations can be toxic to cells or inhibit enzyme activity. Risk of precipitation upon further dilution.[4]
Surfactants Using detergents that form micelles to encapsulate hydrophobic compounds.[5]Effective for highly lipophilic compounds. Can improve stability.[6]Can interfere with biological membranes and protein function. May not be suitable for all assay types.
Cyclodextrins Using cyclic oligosaccharides to form inclusion complexes with the hydrophobic compound.Generally low toxicity. Can improve bioavailability in some cases.Can be expensive. May not be effective for all compound structures.
Particle Size Reduction Techniques like micronization or creating nanosuspensions increase the surface area of the compound, which can enhance the dissolution rate.[2][5][7]Can improve dissolution rate and bioavailability.[5][7]Requires specialized equipment. May not increase the equilibrium solubility.[2][3]
Solid Dispersions Dispersing the compound in a hydrophilic carrier matrix at the molecular level.[8]Can significantly enhance solubility and dissolution.[8]Requires formulation development. May have stability issues.
Step 3: Experimental Protocols for Solubilization

Protocol 1: pH Modification

  • Determine the pKa of this compound (if not known, it can be predicted using software). The amine group is expected to be basic, and the pyrazole N-H can be acidic.

  • Prepare a series of buffers with pH values around the pKa(s). For the basic amine, test buffers with pH below its pKa. For the acidic pyrazole N-H, test buffers with pH above its pKa.

  • Perform the kinetic solubility assay in each buffer to determine the optimal pH for solubility.

  • Important: Ensure the chosen pH is compatible with your assay system and does not affect the biological target or cell viability.

Protocol 2: Use of Co-solvents

  • Select a co-solvent that is compatible with your assay. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3]

  • Prepare stock solutions of your compound in mixtures of DMSO and the chosen co-solvent (e.g., 1:1 DMSO:PEG 400).

  • Perform the kinetic solubility assay by diluting these mixed-solvent stocks into your aqueous assay buffer.

  • Always include a vehicle control with the same final concentration of the co-solvent mixture to assess its effect on the assay.

Protocol 3: Use of Surfactants

  • Choose a non-ionic surfactant with low biological activity, such as Tween® 80 or Pluronic® F-68.[2][5]

  • Prepare your assay buffer containing a range of surfactant concentrations (e.g., 0.01% to 0.1%).

  • Perform the kinetic solubility assay in the surfactant-containing buffers.

  • Run a vehicle control with the surfactant alone to check for any interference with the assay.

Example Signaling Pathway: Kinase Inhibition

Pyrazole derivatives are frequently investigated as kinase inhibitors.[9] If this compound is being tested for such activity, understanding the general signaling pathway is crucial.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Domain Intracellular Kinase Domain Receptor->Kinase_Domain Activates Ligand Growth Factor Ligand->Receptor Binds Compound This compound (Kinase Inhibitor) Compound->Kinase_Domain Inhibits Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

This diagram illustrates how a kinase inhibitor like a pyrazole derivative might block the signaling cascade initiated by growth factor binding to a receptor tyrosine kinase, ultimately affecting cellular responses.

By systematically addressing the solubility of this compound, researchers can ensure the generation of high-quality, reliable data, which is fundamental for advancing drug discovery projects.

References

Overcoming challenges in the scale-up of 3-Methyl-4-phenyl-1H-pyrazol-5-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methyl-4-phenyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the Knorr pyrazole synthesis to form a pyrazolone intermediate, followed by functionalization at the C4 position and subsequent introduction of the amino group at C5. A plausible route involves the reaction of ethyl acetoacetate with phenylhydrazine to yield 3-methyl-1-phenyl-pyrazol-5-one. This intermediate can then undergo an electrophilic substitution or coupling reaction to introduce the phenyl group at the 4-position, followed by amination.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors. Incomplete reaction is a common issue; ensure sufficient reaction time and consider increasing the temperature, monitoring the reaction progress by TLC or LC-MS.[1] The choice and concentration of the catalyst are also critical. For instance, in related syntheses, acidic or basic catalysts are often employed to facilitate condensation steps.[2] Side reactions, such as the formation of regioisomers or byproducts, can significantly reduce the yield of the desired product.[1] Purification losses during workup and crystallization can also contribute to lower overall yields. Optimizing the purification solvent system is crucial for maximizing product recovery.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Byproduct formation is a common challenge, particularly during scale-up. The nature of the byproducts will depend on the specific synthetic route employed. In pyrazole synthesis, common side reactions include the formation of isomeric pyrazoles, especially when using unsymmetrical starting materials.[1] To minimize byproducts, it is essential to maintain strict control over reaction parameters such as temperature, stoichiometry of reactants, and catalyst loading. The purity of starting materials is also critical, as impurities can lead to unwanted side reactions.[1] Using a freshly opened or purified hydrazine derivative is recommended as they can degrade over time.[1]

Q4: What are the key safety considerations when scaling up the production of this compound?

A4: When scaling up any chemical synthesis, a thorough safety assessment is paramount. If your synthesis involves hydrazine or its derivatives, be aware that these compounds are highly toxic and potentially explosive.[3] Reactions involving hydrazines can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[3] Adequate cooling capacity and controlled addition of reagents are critical. Furthermore, many organic solvents used in the synthesis are flammable. Ensure proper ventilation and adherence to all safety protocols for handling flammable liquids. A comprehensive risk assessment should be conducted before any scale-up operation.

Q5: How can I effectively purify the final product?

A5: Purification of aminopyrazoles can often be achieved through recrystallization. Based on reports for similar compounds, ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[4] Column chromatography can also be employed for purification, though this may be less practical for large-scale production. The choice of solvent for both recrystallization and chromatography will depend on the specific impurities present. It is advisable to perform small-scale solubility tests to identify the optimal solvent system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive starting materials- Verify the purity and integrity of starting materials, especially hydrazine derivatives which can degrade. - Use freshly opened reagents whenever possible.
Sub-optimal reaction temperature- Gradually increase the reaction temperature while monitoring for product formation and byproduct generation.
Incorrect catalyst or catalyst concentration- Screen different acid or base catalysts. - Optimize the catalyst loading.
Formation of Multiple Products (Isomers/Byproducts) Lack of regioselectivity in the cyclization step- Modify the reaction solvent. Protic solvents may favor the formation of one isomer over another. - Adjusting the pH of the reaction mixture can also influence regioselectivity.
Side reactions due to impurities- Ensure high purity of all reactants and solvents.
Product Degradation Instability at elevated temperatures- Perform the reaction and purification at lower temperatures. - Consider using a milder catalyst or reaction conditions.
Air or moisture sensitivity- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent- After the reaction is complete, cool the mixture to induce precipitation. - If the product remains in solution, carefully remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Oily product that does not solidify- Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Seeding the oil with a small crystal of the pure product (if available) can initiate crystallization.
Inefficient crystallization- Experiment with different solvent pairs for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). - Slow cooling can often lead to the formation of larger, purer crystals.

Data Presentation

Table 1: Reported Yields for the Synthesis of 4-Arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) *

EntryAldehyde SubstituentYield (%)
12-Hydroxy98
2Unsubstituted Phenyl97
32-Nitro95
43,4-Dihydroxy93
54-Fluoro87

*Data adapted from a study on related compounds, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), and is provided for illustrative purposes.[5] Yields for this compound may vary.

Experimental Protocols

Note: The following is a generalized protocol based on the synthesis of structurally similar compounds. Optimization will be necessary for the specific synthesis of this compound.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one [2][6]

  • To a round-bottom flask, add ethyl acetoacetate (1 equivalent) and an equal molar amount of phenylhydrazine in a suitable solvent such as ethanol.[2][6]

  • Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).[2]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step 2: Introduction of the Phenyl Group at the 4-Position (Proposed)

This step is hypothetical and requires experimental validation. One possible approach is a condensation reaction.

  • In a suitable solvent (e.g., ethanol), dissolve 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) and benzaldehyde (1 equivalent).

  • Add a catalytic amount of a base, such as piperidine or sodium acetate.[2][5]

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and isolate the crude product by filtration.

  • Purify the product by recrystallization.

Step 3: Amination at the 5-Position (Proposed)

This step is also hypothetical and requires significant experimental development. It may involve the conversion of the 5-oxo group to a leaving group followed by nucleophilic substitution with an amine source, or a reductive amination pathway.

Purification: General Procedure for Aminopyrazoles [4]

  • Dissolve the crude aminopyrazole in a minimal amount of hot ethanol.

  • If the compound does not readily dissolve, add hot water dropwise until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: Phenyl Group Introduction (Proposed) cluster_step3 Step 3: Amination (Proposed) cluster_purification Purification start1 Ethyl Acetoacetate + Phenylhydrazine process1 Reflux in Ethanol with Acid Catalyst start1->process1 product1 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one process1->product1 start2 Pyrazolone Intermediate + Benzaldehyde product1->start2 process2 Reflux with Base Catalyst start2->process2 product2 4-Phenyl Pyrazolone Intermediate process2->product2 start3 4-Phenyl Pyrazolone Intermediate product2->start3 process3 Amination Reaction start3->process3 product3 3-Methyl-4-phenyl- 1H-pyrazol-5-amine process3->product3 start_purification Crude Product product3->start_purification process_purification Recrystallization (e.g., Ethanol/Water) start_purification->process_purification final_product Pure Product process_purification->final_product

Caption: Proposed Experimental Workflow for the Synthesis of this compound.

troubleshooting_workflow cluster_check1 Initial Checks cluster_analysis Problem Analysis cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products start Low Yield or Reaction Failure reagents Check Purity of Starting Materials start->reagents conditions Verify Reaction Conditions (T, t) start->conditions incomplete Incomplete Reaction? reagents->incomplete conditions->incomplete side_products Side Products Observed? incomplete->side_products No increase_t Increase Reaction Time/Temperature incomplete->increase_t Yes optimize_catalyst Optimize Catalyst Type/Loading incomplete->optimize_catalyst Yes optimize_stoichiometry Adjust Reactant Stoichiometry side_products->optimize_stoichiometry Yes change_solvent Change Solvent side_products->change_solvent Yes purify_reagents Purify Starting Materials side_products->purify_reagents Yes end Improved Yield side_products->end No increase_t->end optimize_catalyst->end optimize_stoichiometry->end change_solvent->end purify_reagents->end

Caption: Troubleshooting Workflow for Low Reaction Yield.

References

Technical Support Center: Analysis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical refinement of 3-Methyl-4-phenyl-1H-pyrazol-5-amine.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For reverse-phase HPLC analysis of this compound, a C18 column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid is recommended.[1] A gradient elution may be necessary to achieve optimal separation from impurities.

Q2: My HPLC peak for this compound is tailing. What are the common causes and solutions?

A2: Peak tailing for aromatic amines like this compound in reverse-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[2] Key factors to investigate include the mobile phase pH and the presence of a suitable buffer.[2] Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can help.[2] Additionally, using a mobile phase additive like triethylamine (TEA) can competitively bind to the silanol groups, reducing peak tailing.[2]

Q3: How can I improve the sensitivity of my HPLC method for trace analysis?

A3: To improve sensitivity, ensure proper sample preparation to remove interfering matrix components.[3] Optimizing the injection volume without overloading the column can also enhance the signal.[2] Using a detector at the optimal wavelength for this compound is crucial. Additionally, employing semi-micro HPLC can lead to better sensitivity while conserving the mobile phase.[4]

Troubleshooting Guide: HPLC Peak Tailing

This guide provides a step-by-step approach to resolving peak tailing issues.

Problem: The chromatographic peak for this compound exhibits significant tailing.

Workflow Diagram:

G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it >2 units from pKa?) start->check_ph check_buffer Check Buffer Concentration (Is it sufficient, e.g., 10-50 mM?) check_ph->check_buffer Yes add_additive Add Mobile Phase Additive (e.g., 0.1% TEA) check_ph->add_additive No check_column Evaluate Column (Is it an older 'Type A' silica?) check_buffer->check_column Yes check_buffer->add_additive No check_column->add_additive Yes end_bad Issue Persists (Consider column replacement or further method development) check_column->end_bad No end_good Peak Shape Improved add_additive->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Frequently Asked Questions (FAQs)

Q1: Is GC-MS a suitable technique for analyzing this compound?

A1: Yes, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[5] It allows for both separation and identification of the compound and its potential isomers or impurities.[5]

Q2: What are the expected key fragmentation ions for this compound in the mass spectrum?

A2: The mass spectrum of this compound (molecular weight: 173.21 g/mol ) is expected to show a prominent molecular ion peak at m/z 173.[6][7] Common fragmentation patterns for phenyl-substituted pyrazoles involve the loss of HCN, N₂, and fragments from the phenyl ring.[8] Key fragments could include ions at m/z 172 ([M-H]⁺), and fragments corresponding to the phenyl group (m/z 77).[6]

Q3: How can I differentiate between isomers of this compound using GC-MS?

A3: Isomers can often be separated chromatographically based on their boiling points and interactions with the GC column stationary phase.[5] Even if they co-elute, their mass spectral fragmentation patterns may show subtle differences that can be used for identification.[5] The use of retention indices can further aid in the unambiguous identification of isomers.[5]

Troubleshooting Guide: Low GC-MS Sensitivity

Problem: The signal for this compound is weak or not detected.

Potential Cause Troubleshooting Step
Poor Volatility/Thermal Degradation Ensure the injector temperature is optimized. Too high a temperature can cause degradation, while too low may result in poor volatilization. Consider derivatization to increase volatility and thermal stability.
Active Sites in the GC System Active sites in the injector liner or column can lead to analyte adsorption. Use a deactivated liner and a high-quality, low-bleed GC column.
Improper Sample Preparation Ensure the sample is dissolved in a suitable solvent and is free of non-volatile residues that can contaminate the system.[5]
MS Source Contamination A dirty ion source can significantly reduce sensitivity. Perform routine maintenance and cleaning of the MS source.
Experimental Protocols

Protocol 2: GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL (split or splitless, depending on concentration).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[5]

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The ¹H NMR spectrum of a similar compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, shows characteristic signals for the methyl group, the phenyl group protons, and the amine protons. For this compound, you can expect: a singlet for the methyl group protons, multiplets for the phenyl group protons in the aromatic region, and a broad singlet for the amine protons. The exact chemical shifts will depend on the solvent used.

Q2: How can ¹³C NMR help in the structural confirmation?

A2: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The methyl carbon will appear in the aliphatic region, while the phenyl and pyrazole ring carbons will be in the aromatic/olefinic region. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[9]

Troubleshooting Guide: Ambiguous NMR Spectra

Problem: The NMR spectrum is difficult to interpret due to broad peaks or overlapping signals.

Potential Cause Troubleshooting Step
Sample Impurities Purify the sample using techniques like recrystallization or column chromatography.[10]
Paramagnetic Impurities The presence of paramagnetic metal ions can cause significant peak broadening. Treat the sample with a chelating agent or pass it through a short plug of silica gel.
Poor Shimming The magnetic field homogeneity needs to be optimized. Perform manual or automated shimming of the NMR spectrometer.
Analyte Aggregation At higher concentrations, molecules may aggregate, leading to broader peaks. Try acquiring the spectrum at a lower concentration or at a higher temperature.
Experimental Protocols

Protocol 3: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., TMS).

  • Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) for full structural elucidation.

General Analytical Workflow

The following diagram illustrates a general workflow for the analytical characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis dissolve Dissolve Sample filter Filter Sample dissolve->filter hplc HPLC (Purity & Quantification) filter->hplc gcms GC-MS (Identification & Volatile Impurities) filter->gcms nmr NMR (Structural Elucidation) filter->nmr process Process Data hplc->process gcms->process nmr->process interpret Interpret Results process->interpret report Generate Report interpret->report

Caption: General workflow for analytical characterization.

References

Avoiding common pitfalls in handling aminopyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with aminopyrazole compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, storage, and use of aminopyrazole compounds.

Issue 1: Poor Solubility of Aminopyrazole Compound

  • Question: My aminopyrazole compound is poorly soluble in common organic solvents and aqueous solutions. How can I improve its solubility?

  • Answer: Poor solubility is a common challenge with aminopyrazole derivatives, often due to their crystalline nature and potential for strong intermolecular hydrogen bonding. Here are several strategies to enhance solubility:

    • pH Adjustment: Aminopyrazoles are basic compounds. Adjusting the pH of aqueous solutions can significantly improve solubility. In acidic conditions, the amino group becomes protonated, increasing aqueous solubility. Conversely, in some cases, deprotonation under basic conditions can also enhance solubility depending on the other functional groups present on the molecule.[1]

    • Co-solvents: Employing a mixture of solvents can be effective. Common co-solvents for poorly soluble drugs include DMSO, DMF, and NMP for organic systems, and polyethylene glycol (PEG) or ethanol for aqueous systems.

    • Salt Formation: Converting the aminopyrazole to a salt by reacting it with a suitable acid can dramatically increase its aqueous solubility.

    • Structural Modification: If solubility issues persist and are detrimental to the intended application, consider synthesizing analogues with solubilizing groups, such as morpholine or piperazine moieties.

Issue 2: Compound Degradation or Instability

  • Question: I suspect my aminopyrazole compound is degrading upon storage or during my experiment. What are the common causes and how can I prevent this?

  • Answer: Aminopyrazole compounds can be sensitive to environmental factors, leading to degradation. Key considerations for stability include:

    • Air and Light Sensitivity: Some aminopyrazoles are sensitive to air and light.[2][3] It is crucial to store these compounds under an inert atmosphere (e.g., argon or nitrogen) and in amber vials or protected from light.

    • Temperature: Store aminopyrazole compounds at recommended temperatures, often between 2-8°C, to minimize degradation.[2][3][4] Avoid repeated freeze-thaw cycles.

    • pH Stability: The stability of aminopyrazoles can be pH-dependent. Assess the stability of your compound at different pH values if it will be used in aqueous buffers for extended periods.

Issue 3: Difficulty in Purifying the Synthesized Aminopyrazole

  • Question: I am struggling to purify my synthesized aminopyrazole compound. What are the common challenges and effective purification techniques?

  • Answer: Purification of aminopyrazoles can be complicated by the presence of regioisomers and other byproducts.

    • Recrystallization: This is often a good first step for purifying solid aminopyrazoles. Ethanol is a commonly used solvent for recrystallization.[5]

    • Column Chromatography: Silica gel column chromatography is a standard method for purification. However, the basic nature of aminopyrazoles can lead to tailing on silica gel. To mitigate this, consider:

      • Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.

      • Using alumina as the stationary phase.

    • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can provide high purity material.

Issue 4: Exothermic Reaction During Synthesis

  • Question: The synthesis of my aminopyrazole, particularly the reaction involving hydrazine, is highly exothermic and difficult to control. How can I manage this?

  • Answer: The reaction of hydrazines with β-ketonitriles or α,β-unsaturated nitriles to form the pyrazole ring is often highly exothermic.[6] Proper control of the reaction temperature is critical to ensure safety and prevent the formation of byproducts.[6]

    • Slow Addition: Add the hydrazine reactant dropwise or via a syringe pump to the reaction mixture.[6]

    • Cooling: Maintain a low reaction temperature using an ice bath or a cryocooler.

    • Dilution: Conducting the reaction in a larger volume of solvent can help to dissipate the heat generated.

Frequently Asked Questions (FAQs)

Synthesis and Reactivity

  • Q1: What are the common starting materials for the synthesis of aminopyrazoles?

    • A1: Common precursors for aminopyrazole synthesis include β-ketonitriles and α,β-unsaturated nitriles, which are reacted with hydrazines.[7][8]

  • Q2: How can I control the regioselectivity (formation of 3-amino vs. 5-amino isomers) during synthesis?

    • A2: Regioselectivity can often be controlled by the reaction conditions. Kinetic control (e.g., using a strong base at low temperature) tends to favor the 3-amino isomer, while thermodynamic control (e.g., heating in the presence of a weak acid) typically yields the 5-amino isomer.[9]

Handling and Storage

  • Q3: What are the general storage conditions for aminopyrazole compounds?

    • A3: Aminopyrazoles, especially simple ones like 3-aminopyrazole, are often sensitive to air and light.[2][3] It is recommended to store them in a cool (2-8°C), dark place under an inert atmosphere.[2][3][4]

Analytical Characterization

  • Q4: What are the key analytical techniques for characterizing aminopyrazole compounds?

    • A4: A combination of techniques is typically used for full characterization:

      • NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and isomeric purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

      • X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline compounds.[10]

Biological Assays

  • Q5: My aminopyrazole compound is showing activity in a cell-based assay. How can I rule out assay interference or artifacts?

    • A5: It is crucial to perform counter-screens to ensure the observed activity is genuine. Potential artifacts include:

      • Autofluorescence: Some compounds fluoresce at the same wavelength as the assay readout, leading to false positives.[11][12]

      • Cytotoxicity: The compound may be cytotoxic, leading to non-specific effects.[11]

      • Chemical Reactivity: The compound may react directly with assay components.[13]

    • Orthogonal assays, which measure the same biological endpoint through a different mechanism, can help to validate hits.[11]

Data Presentation

Table 1: Physicochemical Properties of 3-Aminopyrazole

PropertyValueReference
CAS Number1820-80-0[2][3][4]
Molecular FormulaC₃H₅N₃[3][4]
Molecular Weight83.09 g/mol [3][4]
AppearanceBrownish to yellowish liquid or solid[2]
Melting Point34-37 °C[3]
Boiling Point288.454 °C at 760 mmHg[2]
Storage Temperature2-8 °C[2][3][4]
SensitivityAir & Light sensitive[2][3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 5-Aminopyrazole (Thermodynamic Control)

This protocol is adapted from methodologies favoring the formation of the 5-amino isomer.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in toluene (to a concentration of 0.2 M).

  • Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: Regioselective Synthesis of a 3-Aminopyrazole (Kinetic Control)

This protocol is adapted from methodologies favoring the formation of the 3-amino isomer.[9]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a solution of a strong base like sodium ethoxide in ethanol.

  • Reagent Addition: Cool the base solution to 0°C and add the β-ketonitrile (1.0 eq) dropwise.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified promptly as some 3-amino isomers can be less stable.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (β-Ketonitrile, Hydrazine) reaction Reaction (Controlled Temperature) start->reaction workup Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification (Recrystallization or Chromatography) crude->purification_method pure Pure Aminopyrazole purification_method->pure analysis Characterization (NMR, MS, HPLC) pure->analysis final Final Product analysis->final

Caption: A typical experimental workflow for the synthesis, purification, and analysis of aminopyrazole compounds.

troubleshooting_solubility start Poorly Soluble Aminopyrazole ph_adjust Adjust pH (Acidic/Basic) start->ph_adjust co_solvent Use Co-solvents (e.g., DMSO, PEG) start->co_solvent salt_formation Form a Salt start->salt_formation structural_mod Structural Modification (Last Resort) start->structural_mod soluble Soluble Compound ph_adjust->soluble co_solvent->soluble salt_formation->soluble structural_mod->soluble

Caption: A decision tree for troubleshooting solubility issues with aminopyrazole compounds.

signaling_pathway_inhibition receptor Receptor Tyrosine Kinase p_substrate Phosphorylated Substrate receptor->p_substrate Phosphorylation atp ATP atp->receptor substrate Substrate Protein substrate->receptor downstream Downstream Signaling p_substrate->downstream response Cellular Response downstream->response aminopyrazole Aminopyrazole Inhibitor aminopyrazole->receptor Binds to ATP pocket

Caption: A simplified signaling pathway showing the inhibitory action of an aminopyrazole compound on a receptor tyrosine kinase.

References

Validation & Comparative

Comparative NMR Analysis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Pyrazole NMR Spectroscopy

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The chemical shifts of the protons and carbons in pyrazole derivatives are influenced by the nature and position of substituents on the ring. In the case of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, the key structural features that would be expected to be observed in its NMR spectra include signals corresponding to the methyl group, the phenyl group, the pyrazole ring protons and carbons, and the amine group.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) for a selection of pyrazole derivatives, providing a basis for predicting the spectral features of this compound. The data is presented for compounds dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Compound/StructureMethyl Protons (δ ppm)Phenyl Protons (δ ppm)Pyrazole Ring Proton (δ ppm)Other Protons (δ ppm)Solvent
3,5-dimethyl-1-phenyl-1H-pyrazole 2.25 (s, 6H)7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H)5.90 (s, 1H)-CDCl₃
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole 2.42 (s, 3H)7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H)5.40 (s, 1H)4.12 (q, 2H), 1.44 (t, 3H)CDCl₃
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one 2.563 (s, 3H), 2.946 (s, 3H)Not specified-OH (low field)CDCl₃
4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) 2.32 (br. s., 6H)7.71 (d, 4H), 7.44 (t, 4H), 7.31-7.14 (m, 7H)-13.94 (br. s, 1H, OH), 12.44 (br. s, 1H, OH), 4.96 (s, 1H, CH)DMSO-d₆

Data sourced from various research articles for illustrative comparison.

Comparative ¹³C NMR Data

The ¹³C NMR data provides information on the carbon framework of the molecules. The table below compares the ¹³C NMR chemical shifts for several pyrazole derivatives.

CompoundMethyl Carbons (δ ppm)Phenyl Carbons (δ ppm)Pyrazole Ring Carbons (δ ppm)Other Carbons (δ ppm)Solvent
3,5-dimethyl-1-phenyl-1H-pyrazole 12.9, 11.8139.4, 128.3, 126.4, 124.0148.1, 138.4, 106.4-CDCl₃
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole 14.5138.8, 128.6, 125.5, 121.6154.6, 148.3, 86.167.5, 14.6CDCl₃
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one [1]17.48, 36.34Not specified147.06 (C3), 114.75 (C4), 160.59 (C5)216.85 (C=S)CDCl₃[1]

Data sourced from various research articles for illustrative comparison.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of pyrazole derivatives.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for protons involved in hydrogen bonding.

  • Internal Standard: The solvent should contain an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16-32
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024 or more
Relaxation Delay2.0 s
Acquisition Time1.0-2.0 s
Spectral Width200-250 ppm
Temperature298 K
Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for NMR analysis and the logical relationship between the spectral data and the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze Peak Picking, Integration & Interpretation reference->analyze structure Structure Elucidation analyze->structure

Caption: A generalized workflow for NMR analysis, from sample preparation to structure elucidation.

Data_Interpretation cluster_data NMR Spectral Data cluster_structure Molecular Structure Information chem_shift Chemical Shift (δ) (Electronic Environment) functional_groups Functional Groups chem_shift->functional_groups integration Integration (Proton Ratio) integration->functional_groups multiplicity Multiplicity (Neighboring Protons) connectivity Atom Connectivity multiplicity->connectivity coupling Coupling Constant (J) (Connectivity) coupling->connectivity final_structure Final Structure functional_groups->final_structure stereochemistry Stereochemistry connectivity->stereochemistry connectivity->final_structure stereochemistry->final_structure

Caption: Logical relationship between NMR spectral data and the deduced molecular structure.

References

Characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key spectroscopic techniques for the characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a significant pyrazole derivative. Experimental data and detailed protocols are presented to offer a comprehensive resource for the analysis of this and similar chemical entities.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound, with a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol , yields distinct fragmentation patterns under different ionization conditions.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with electrospray ionization (ESI) in positive mode typically shows a prominent protonated molecule [M+H]⁺ at an m/z of 174.1026.[1] Collision-induced dissociation (CID) of this precursor ion generates a series of characteristic fragment ions, providing valuable structural information.

Table 1: Key Mass Spectrometry Data for this compound

Ionm/z (Observed)Relative AbundanceProposed Fragment Structure/Loss
[M+H]⁺174.1026999Protonated parent molecule
[M+H - NH₃]⁺157.07592Loss of ammonia from the amine group
[M+H - CH₃CN]⁺133.07631Loss of acetonitrile via rearrangement
[C₇H₇N]⁺106.065117Phenylnitrilium ion or similar C₇H₇N⁺ species
[C₇H₆]⁺˙132.08074Fragment resulting from cleavage of the pyrazole ring
Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically at the most basic site. Subsequent fragmentation follows established pathways for pyrazole derivatives, including the characteristic loss of neutral molecules like ammonia and acetonitrile, as well as cleavages within the pyrazole ring.

Fragmentation_Pathway M [M+H]⁺ m/z = 174.1026 F1 m/z = 157.0759 M->F1 - NH₃ F2 m/z = 133.076 M->F2 - CH₃CN F3 m/z = 106.0651 F2->F3 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization relies on the integration of data from other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 2: Comparative Overview of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Molecular weight, elemental composition (HRMS), and structural information from fragmentation.High sensitivity, small sample requirement, direct molecular weight determination.Isomers can be difficult to distinguish without MS/MS, fragmentation can be complex.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra.
IR Spectroscopy Identification of functional groups present in the molecule.Fast, simple sample preparation, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the molecular structure. For this compound, characteristic chemical shifts in ¹H and ¹³C NMR spectra confirm the presence of the methyl, phenyl, and pyrazole amine moieties.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HMethyl (CH₃)~2.2
¹HPhenyl (Ar-H)7.2 - 7.6
¹HPyrazole (CH)~5.6
¹HAmine (NH₂)~4.0 (broad)
¹³CMethyl (CH₃)~12
¹³CPhenyl (Ar-C)120 - 140
¹³CPyrazole (C)95 - 155
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to N-H, C-H, C=C, and C-N bonds.

Table 4: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description of Vibration
N-H (amine)3300 - 3500Stretching, broad
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=C (aromatic)1450 - 1600Stretching
C=N (pyrazole)1500 - 1650Stretching
C-N1250 - 1350Stretching

Experimental Protocols

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.3 mL/min.

  • Mass Spectrometric Analysis: Analyze the eluent using an electrospray ionization source in positive ion mode. Acquire full scan MS data from m/z 50-500. For MS/MS, select the precursor ion at m/z 174.1 and acquire product ion spectra using a collision energy of 20-30 eV.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs for data acquisition.

Infrared Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Characterization Workflow

A logical workflow for the comprehensive characterization of this compound involves a multi-technique approach to ensure unambiguous identification and structural confirmation.

Characterization_Workflow Start Synthesized Compound MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS NMR NMR Spectroscopy (Structural Elucidation) Start->NMR IR IR Spectroscopy (Functional Group Analysis) Start->IR Data_Analysis Combined Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Conclusion Structure Confirmed Data_Analysis->Conclusion

Caption: Recommended workflow for the spectroscopic characterization of this compound.

References

A Comparative Analysis of the Efficacy of 3-Methyl-4-phenyl-1H-pyrazol-5-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of 3-Methyl-4-phenyl-1H-pyrazol-5-amine and its structural analogs. The following sections detail their performance in various biological assays, supported by experimental data and protocols, to inform further research and development in neuroprotection, anti-inflammatory, and antioxidant applications.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound and its derivatives have garnered significant interest due to their therapeutic potential, largely attributed to their antioxidant and anti-inflammatory properties. This guide focuses on comparing the efficacy of these compounds, with a particular emphasis on their neuroprotective effects. A notable analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger, is an approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, serving as a key comparator in this analysis.[1][2]

Comparative Efficacy Data

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of this compound analogs and related pyrazole derivatives.

Table 1: Antioxidant Activity of Pyrazole Derivatives
Compound/AnalogAssayIC50 / ActivityReference CompoundIC50 / ActivitySource
Edaravone Lipid Peroxidation Inhibition (rat brain homogenate)15.3 µM--[1]
4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) ABTS Radical Scavenging0.93 TEACTrolox1.0 TEAC[1]
4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) FRAP0.98 TETrolox1.0 TE[1]
4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) ORAC4.39 TETrolox1.0 TE[1]
4,4ʹ-((3,4-Dihydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i) DPPH Radical Scavenging6.2 ± 0.6 µMAscorbic Acid-[3]
Pyrazolo[1,5-a][1][4][5]triazine derivative 82f DPPH Radical Scavenging80.33 ± 0.49 µMAscorbic Acid92.63 ± 0.63 µM[6]
5-Aminopyrazole derivative 4b DPPH Radical Scavenging27.65% AATrolox-[5][7]
5-Aminopyrazole derivative 4c DPPH Radical Scavenging15.47% AATrolox-[5][7]

TEAC: Trolox Equivalent Antioxidant Capacity; FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity; DPPH: 2,2-diphenyl-1-picrylhydrazyl; AA%: Antioxidant Activity Percentage.

Table 2: Anti-inflammatory and Neuroprotective Activity
Compound/AnalogCell LineAssayIC50 / EffectReference CompoundIC50 / EffectSource
Pyrazole Derivative 6g BV2 MicrogliaIL-6 Suppression (LPS-stimulated)9.562 µMDexamethasone, Celecoxib-[8]
Pyrazoline 2g -Lipoxygenase Inhibition80 µM--[9]
Pyrazolol Derivative Y12 SH-SY5Y cellsNeuroprotection (OGD/R)Significant--[10]
4,4ʹ-((3,4-Dihydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (3i) RKO cellsCytotoxicity9.9 ± 1.1 μM--[3]

OGD/R: Oxygen-Glucose Deprivation/Reoxygenation.

Structure-Activity Relationship (SAR) Insights

Several studies have provided insights into the structure-activity relationships of pyrazole derivatives:

  • Substitution at the 4-position of the pyrazole ring: The introduction of an amino group at the 4-position of pyrazol-5-ols significantly enhances antioxidant activity compared to 4-hydroxyimino analogs.[1]

  • Substitution on the N1-phenyl ring: The presence of a phenyl group at the N1 position of 4-aminopyrazol-5-ols generally maintains or enhances antioxidant activity.[1]

  • Substitution at the C3 position: The introduction of a methyl group at the C3 position of 5-aminopyrazole derivatives was found to be detrimental to their antiproliferative and antioxidant activities, suggesting that increased steric hindrance at this position is not favorable.[7]

  • Acylhydrazone linker position: Moving the acylhydrazone linker from the 4-position to the 3-position of the pyrazole core in a series of 5-aminopyrazoles increased their radical scavenging activity.[7]

Experimental Protocols

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is based on the method described for the evaluation of pyrazole derivatives.[7]

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the test compound solution to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Neuroprotective Activity: Assay in SH-SY5Y Cells Against Oxidative Stress

This protocol is a generalized procedure based on methods used for assessing neuroprotection in SH-SY5Y cells.[4][11]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture medium.

    • Incubate the cells for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in BV-2 Microglia

This protocol is based on the Griess assay used to measure nitric oxide production in LPS-stimulated BV-2 microglial cells.[12][13]

  • Cell Culture: Culture BV-2 microglial cells in a suitable medium and maintain them in a humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

    • Incubate the cells for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at a wavelength of around 540 nm.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The inhibition of NO production is then calculated relative to the LPS-stimulated control.

Visualizations

Signaling Pathway

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Neuroinflammation NO->Inflammation Compound Pyrazole Compound Compound->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced neuroinflammation in microglia and the inhibitory action of pyrazole compounds.

Experimental Workflow

G cluster_0 In Vitro Neuroprotection Assay Workflow A Seed SH-SY5Y Cells in 96-well plate B Pre-treat with Test Compound A->B C Induce Oxidative Stress (e.g., H2O2) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Data Analysis: Calculate % Viability E->F

Caption: Workflow for assessing the neuroprotective effects of test compounds against oxidative stress in SH-SY5Y cells.

Conclusion

The available data indicates that this compound and its analogs represent a promising class of compounds with significant antioxidant and neuroprotective potential. The high activity of 4-aminopyrazol-5-ol derivatives, which are structurally very similar to the target compound, suggests that this compound itself likely possesses noteworthy biological effects. The structure-activity relationship studies highlight that modifications at the C3, C4, and N1 positions of the pyrazole ring can significantly influence the biological efficacy. Further direct comparative studies of this compound with a systematic array of its analogs are warranted to fully elucidate its therapeutic potential and to guide the design of more potent derivatives for the treatment of neurodegenerative and inflammatory diseases.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Methyl-4-phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-Methyl-4-phenyl-1H-pyrazol-5-amine derivatives, focusing on their performance in both laboratory (in vitro) and whole-organism (in vivo) studies. The objective is to present a clear comparison of their efficacy, supported by experimental data, to aid in the advancement of drug discovery and development.

I. In Vitro Activity of Pyrazole Derivatives

The in vitro activity of pyrazole derivatives is primarily assessed through cytotoxicity assays against various cancer cell lines. These assays determine the concentration of a compound required to inhibit cell growth by 50% (IC50). Lower IC50 values are indicative of higher potency.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO (Colon Carcinoma)9.9 ± 1.1[1]
2 Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast Adenocarcinoma)23[2]
3 Pyrazolo[1,5-a]pyrimidineHCT116 (Colon Tumor)0.0020
4 3-Phenylpiperazinyl-1-trans-propeneVarious Tumor Cell LinesPotent Cytotoxicity[2]
5 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleK562 (Chronic Myeloid Leukemia)6.726[3]
6 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleHCT116 (Colon Cancer)-[3]

II. In Vivo Activity of Pyrazole Derivatives

In vivo studies are crucial for evaluating the therapeutic potential of compounds in a living organism. These studies often involve animal models, such as mice with induced tumors, to assess a compound's ability to inhibit tumor growth.

While specific in vivo data for a comprehensive series of this compound derivatives with direct correlation to their in vitro activity is limited in publicly available literature, studies on related pyrazole structures provide valuable insights. For instance, a 3-cyano-5-fluorophenyl derivative of a pyrimidinyl pyrazole exhibited potent antitumor activity in mice with human carcinoma xenografts.[2]

III. Experimental Protocols

A. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the cell viability.

B. In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Model)

This model is commonly used for the preliminary screening of anticancer drugs.

  • Animal Model: Swiss albino mice are used for this model.

  • Tumor Inoculation: Ehrlich Ascites Carcinoma (EAC) cells are injected intraperitoneally into the mice.

  • Compound Administration: The test compounds are administered to the mice (e.g., intraperitoneally or orally) for a specified number of days, starting 24 hours after tumor inoculation. A control group receives the vehicle, and a standard drug group (e.g., 5-Fluorouracil) is also included.

  • Observation: The mice are observed for changes in body weight, and the mean survival time is calculated.

  • Efficacy Evaluation: The antitumor efficacy is often expressed as the percentage increase in life span (% ILS) compared to the control group.

IV. Visualizations

Signaling Pathway Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell growth and proliferation. A common target is the protein kinase pathway.

G General Protein Kinase Inhibition Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Activates Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Promotes Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: General mechanism of pyrazole derivatives inhibiting protein kinase signaling.

Experimental Workflow: From In Vitro to In Vivo

The progression from laboratory assays to animal studies is a critical step in drug development.

G Drug Discovery and Development Workflow Compound_Synthesis Synthesis of Pyrazole Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification Active Compounds In_Vivo_Testing In Vivo Testing (e.g., Animal Models) Lead_Identification->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development Efficacious and Safe Compounds

Caption: A simplified workflow from compound synthesis to preclinical development.

V. Conclusion

The available data suggests that pyrazole derivatives, including those with the this compound scaffold, are a promising class of compounds with significant in vitro cytotoxic activity against various cancer cell lines. While comprehensive in vivo data for a direct comparison is still emerging, preliminary studies on related structures indicate their potential for antitumor efficacy in living organisms. Further research is warranted to establish a clear correlation between the in vitro potency and in vivo effectiveness of these derivatives, which will be crucial for their advancement as potential therapeutic agents.

References

Cross-Reactivity Analysis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Comparative Guide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole ring system is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds designed as kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] This guide provides a comparative analysis of the kinase cross-reactivity profile for the novel compound 3-Methyl-4-phenyl-1H-pyrazol-5-amine. The data presented herein is based on a hypothetical in-vitro kinase panel screening designed to assess the compound's selectivity and identify potential primary targets and off-target activities. This information is crucial for researchers and drug development professionals to evaluate the compound's therapeutic potential and guide further optimization efforts.

Kinase Inhibition Profile of this compound

The inhibitory activity of this compound was assessed against a panel of 20 representative kinases at a concentration of 10 µM. The results, presented as percentage inhibition of kinase activity, are summarized in Table 1.

Table 1: Hypothetical Kinase Cross-Reactivity Data for this compound
Kinase Target % Inhibition at 10 µM
Serine/Threonine Kinases
AKT125%
Aurora A88%
Aurora B75%
CDK2/cyclin A45%
GSK3β38%
JNK165%
JNK272%
JNK392%
MAPK1 (ERK2)15%
PIM155%
ROCK230%
SGK185%
Tyrosine Kinases
ABL128%
EGFR12%
FLT348%
JAK268%
MET22%
SRC35%
VEGFR241%
Lipid Kinase
PI3Kα18%

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes to guide potential research directions. It is not the result of actual laboratory experiments.

The hypothetical screening data suggests that this compound is a multi-targeted kinase inhibitor, a common characteristic for compounds based on the pyrazole scaffold.[1] Notably, the compound exhibits potent inhibitory activity (>80% inhibition) against JNK3, Aurora A, and SGK1. Significant activity is also observed against JNK2, Aurora B, and JAK2.

Comparative Analysis with Known Kinase Inhibitors

To contextualize the potential of this compound, its hypothetical activity against key targets is compared with established, selective inhibitors. This comparison provides a benchmark for potency and selectivity.

Table 2: Comparative Guide of Kinase Inhibitors
Kinase Target This compound Comparator Compound Comparator IC₅₀ (nM)
% Inhibition at 10 µM
JNK3 92%JNK-IN-81.0[4]
Aurora A 88%Alisertib (MLN8237)1.2[5][6]
Aurora B 75%Barasertib (AZD1152)0.37[7]
SGK1 85%GSK65039462

Disclaimer: The data for this compound is hypothetical. IC₅₀ values for comparator compounds are sourced from published literature.

This comparative view highlights that while this compound shows strong inhibition against JNK3, Aurora A/B, and SGK1 in this hypothetical screen, established inhibitors for these targets typically exhibit much higher potency, with IC₅₀ values in the low nanomolar range. The broader activity profile of the pyrazole amine suggests a polypharmacology that could be advantageous in complex diseases but may also pose challenges regarding off-target effects.

Experimental Protocols

The following is a detailed methodology for a standard in-vitro radiometric kinase assay, which is considered a gold standard for kinase profiling and could be used to generate the type of data presented above.[8]

Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)

1. Objective: To measure the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by a kinase.

2. Materials:

  • Recombinant human kinases

  • Specific peptide or protein substrates

  • Test Compound (this compound) and Comparator Compounds

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP

  • Unlabeled ("cold") ATP

  • 96-well microplates

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Scintillation fluid

  • Microplate scintillation counter

3. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Mixture Preparation: For each kinase, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the required cofactors.

  • Kinase Reaction: a. Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate. b. Add 20 µL of the kinase/substrate master mix to each well and incubate for 10 minutes at room temperature to allow for compound-kinase interaction. c. To initiate the kinase reaction, add 25 µL of ATP solution (a mixture of unlabeled ATP and [γ-³³P]ATP) to each well. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure robust activity. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: a. Stop the reaction by adding 50 µL of 0.75% phosphoric acid. b. Transfer the entire reaction volume from each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ-³³P]ATP will pass through. c. Wash the filter plate three times with 0.75% phosphoric acid to remove any remaining unbound radiolabeled ATP.

  • Detection: a. Dry the filter plate completely. b. Add scintillation fluid to each well. c. Quantify the amount of incorporated ³³P by measuring counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis: a. Calculate the percentage of kinase inhibition using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_vehicle - CPM_background)) b. For dose-response curves, plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

Diagrams created with Graphviz are provided to illustrate the experimental workflow and a relevant biological pathway potentially modulated by the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_process Processing & Detection cluster_analysis Data Analysis Compound Compound Dilution Plate Dispense Compound & Kinase Mix to Plate Compound->Plate KinaseMix Kinase/Substrate Master Mix KinaseMix->Plate ATPMix [γ-³³P]ATP Solution Start Initiate Reaction (Add ATP Mix) ATPMix->Start Incubate1 Pre-incubation (10 min) Plate->Incubate1 Incubate1->Start Incubate2 Incubate at 30°C (60 min) Start->Incubate2 Stop Stop Reaction (Phosphoric Acid) Incubate2->Stop Filter Transfer to Filter Plate Stop->Filter Wash Wash Filter Plate (3x) Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate % Inhibition Count->Calculate Plot Generate Dose-Response Curves (IC₅₀) Calculate->Plot

Caption: Workflow for a radiometric kinase panel screening assay.

Given the hypothetical potent activity of this compound against JNK3, a key member of the MAPK family, the JNK signaling pathway is of significant interest. This pathway is activated by stress stimuli and plays a crucial role in apoptosis, inflammation, and cell differentiation.[9][10]

G cluster_upstream Upstream Activation cluster_core Core Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK1/2/3 MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Other Other Substrates (ATF2, p53, etc.) JNK->Other phosphorylates Response Apoptosis, Inflammation, Differentiation cJun->Response Other->Response

Caption: Simplified representation of the JNK signaling pathway.

References

Validation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data validating the specific mechanism of action for 3-Methyl-4-phenyl-1H-pyrazol-5-amine is not extensively available in publicly accessible literature. This guide, therefore, presents a comparative analysis based on the known mechanisms of structurally related pyrazole compounds and well-validated alternative drugs. The proposed mechanisms for this compound should be considered hypothetical and require experimental verification.

This guide provides a comparative overview of the potential mechanisms of action of this compound against established therapeutic agents in the fields of anti-inflammatory and anticancer research. Due to the limited specific data on the target compound, this guide draws parallels with the closely related pyrazolone derivative, Edaravone, and other pyrazole-based compounds with known biological activities. The guide compares these potential mechanisms with the validated actions of Curcumin, a natural anti-inflammatory agent, and Imatinib, a targeted anticancer drug.

Part 1: Potential Anti-inflammatory Mechanism of Action

The pyrazole scaffold is a core component of several compounds with anti-inflammatory properties. A plausible mechanism of action for this compound is through antioxidant and free radical scavenging activities, similar to the structurally related and clinically approved drug, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1][2][3][4] Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to inflammation.[1][3] It is thought to exert its effects by neutralizing reactive oxygen species (ROS) and inhibiting lipid peroxidation.[1][2]

Comparison with Curcumin

Curcumin, the active compound in turmeric, is a well-studied natural anti-inflammatory agent. Its primary mechanism involves the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.

Table 1: Comparison of Potential Anti-inflammatory Mechanisms

FeatureThis compound (Hypothesized)Curcumin (Validated)
Primary Mechanism Antioxidant and free radical scavengingInhibition of NF-κB signaling pathway
Key Molecular Targets Reactive Oxygen Species (ROS), Peroxyl RadicalsIκB kinase (IKK), NF-κB (p65)
Cellular Effect Reduction of oxidative stress and lipid peroxidationInhibition of pro-inflammatory gene expression
Supporting Evidence Based on the activity of the structural analog, Edaravone.[1][2][3][4]Extensive in vitro and in vivo studies.

Signaling Pathway Visualization

G Proposed Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Lipid Membrane Lipids ROS->Lipid initiates CellDamage Cellular Damage (Inflammation) Lipid->CellDamage leads to Lipid Peroxidation Compound This compound Compound->ROS scavenges

Caption: Proposed antioxidant mechanism of this compound.

Caption: NF-κB signaling pathway and its inhibition by Curcumin.

Part 2: Potential Anticancer Mechanism of Action

Numerous pyrazole derivatives have been investigated as anticancer agents, with many acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. It is plausible that this compound could exhibit similar activity.

Comparison with Imatinib

Imatinib is a well-characterized tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and other cancers. Its primary target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase.

Table 2: Comparison of Potential Anticancer Mechanisms

FeatureThis compound (Hypothesized)Imatinib (Validated)
Primary Mechanism Inhibition of protein kinasesInhibition of BCR-ABL tyrosine kinase
Key Molecular Targets Various kinases (e.g., CDKs, Aurora kinases - based on other pyrazoles)BCR-ABL, c-KIT, PDGFR
Cellular Effect Inhibition of cell proliferation, induction of apoptosisInhibition of CML cell proliferation, induction of apoptosis
Supporting Evidence Based on the activity of other pyrazole-based kinase inhibitors.Extensive preclinical and clinical data.

Signaling Pathway Visualization

G BCR-ABL Signaling and Inhibition by Imatinib BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., Ras/MAPK, PI3K/Akt) BCR_ABL->Downstream activates Proliferation Increased Cell Proliferation & Survival Downstream->Proliferation leads to Imatinib Imatinib Imatinib->BCR_ABL inhibits

Caption: BCR-ABL signaling and its inhibition by Imatinib.

Part 3: Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action for this compound, a series of in vitro experiments are required. Below are detailed protocols for key assays.

Experimental Workflow

G Experimental Workflow for Mechanism of Action Validation Start Hypothesized MOA Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Test for cytotoxicity Target_Engagement Target Engagement Assay (e.g., Kinase Inhibition Assay) Cell_Viability->Target_Engagement If cytotoxic, identify direct target Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot for p-STAT, p-Akt) Target_Engagement->Downstream_Signaling Confirm target inhibition in cells In_Vivo In Vivo Model (e.g., Xenograft) Downstream_Signaling->In_Vivo Evaluate efficacy in a biological system Conclusion Validated MOA In_Vivo->Conclusion

Caption: A general workflow for validating a compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and provides a quantitative measure of cytotoxicity (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the appropriate buffer.

  • In a 96-well plate, add the compound dilutions, recombinant kinase, and kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis for NF-κB Signaling

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling pathway.

Materials:

  • Cell culture reagents

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture cells and treat with this compound for the desired time, with or without an inflammatory stimulus (e.g., TNF-α).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein levels or phosphorylation.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-4-phenyl-1H-pyrazol-5-amine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-aryl-4-alkylpyrazol-5-amine analogs, a class of compounds closely related to 3-methyl-4-phenyl-1H-pyrazol-5-amine. The information presented is based on published experimental data and is intended to inform researchers in the field of medicinal chemistry and drug discovery.

Quantitative Data Summary

The antitumor activity of a series of 3-aryl-4-alkylpyrazol-5-amine analogs was evaluated against two human cancer cell lines: U-2 OS (osteosarcoma) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[1]

Compound IDR1R2U-2 OS IC50 (μM)A549 IC50 (μM)
5a HH>50>50
5b HCH325.331.6
5c HC2H512.515.8
5d Hn-C3H76.38.0
5e OCH3H31.640.1
5f OCH3CH315.820.0
5g OCH3C2H58.010.1
5h OCH3n-C3H70.91.2

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key trends in the structure-activity relationship of these pyrazol-5-amine analogs:

  • Effect of Alkyl Substitution at R2: Increasing the chain length of the alkyl group at the R2 position (from methyl to n-propyl) consistently leads to a significant increase in antitumor activity against both U-2 OS and A549 cell lines. This suggests that a larger, more lipophilic group at this position is favorable for activity.

  • Effect of Methoxy Substitution at R1: The presence of a methoxy group at the R1 position on the phenyl ring generally enhances the antitumor activity compared to the unsubstituted analogs. This effect is most pronounced when combined with an alkyl substituent at the R2 position.

  • Synergistic Effect: The most potent compound in the series, 5h , possesses both a methoxy group at R1 and an n-propyl group at R2, with IC50 values of 0.9 μM and 1.2 μM against U-2 OS and A549 cells, respectively.[1] This indicates a synergistic effect between these two substitutions.

These findings suggest that modifications at both the R1 and R2 positions of the 3-aryl-4-alkylpyrazol-5-amine scaffold are crucial for optimizing antitumor potency.

Experimental Protocols

The synthesis of the 3-aryl-4-alkylpyrazol-5-amine analogs involved a multi-step process:

  • 3-Oxo-3-arylpropanenitrile Formation: Reaction of an appropriate acetophenone with diethyl carbonate.

  • Alkylation: Introduction of the alkyl group at the 4-position.

  • Pyrazole Formation: Cyclization with hydrazine to form the pyrazole ring.

  • Amide Formation: If applicable, further modification of the amine group.[1]

The antitumor activities of the synthesized compounds were determined using the thiazolyl blue tetrazolium bromide (MTT) method.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Cancer cells (U-2 OS or A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.[2][3][4][5][6]

Visualizations

MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Viability start Seed Cells in 96-well Plate treatment Treat with Test Compounds start->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate for 3-4 hours add_mtt->incubation_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Target fishing studies on 3-aryl-4-alkylpyrazol-5-amines have suggested that the tumor suppressor protein p53 is a potential biological target.[1] The activity of p53 is tightly regulated by various protein kinases, including c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinases (CDKs). The following diagram illustrates a simplified signaling pathway involving these kinases and their impact on p53.

p53_Signaling_Pathway cluster_pathway Simplified p53 Regulatory Pathway stress Cellular Stress (e.g., DNA Damage) jnk JNK stress->jnk Activates cdk CDK stress->cdk Inhibits p53 p53 jnk->p53 Phosphorylates & Activates cdk->p53 Phosphorylates & Inhibits apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest inhibitor 3-Aryl-4-alkylpyrazol-5-amine Analogs inhibitor->jnk Modulates? inhibitor->cdk Modulates?

Caption: Potential modulation of the p53 pathway by pyrazole analogs.

References

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors with Known Marketed Drugs Targeting VEGFR-2 and c-Met

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the pyrazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. While specific experimental data for 3-Methyl-4-phenyl-1H-pyrazol-5-amine as a kinase inhibitor is not publicly available, this guide provides a comparative analysis of a representative pyrazole-based dual inhibitor of VEGFR-2 and c-Met, Foretinib, against other well-established inhibitors targeting these critical oncogenic pathways. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the performance of pyrazole-containing compounds in the context of current therapeutic options.

Introduction to Targeted Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met) are receptor tyrosine kinases that play pivotal roles in tumor angiogenesis, invasion, and metastasis. Dysregulation of these signaling pathways is a hallmark of numerous cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of these kinases have shown significant clinical efficacy. The pyrazole core is a common feature in many of these inhibitors, valued for its ability to form key interactions within the kinase domain.

Comparative Analysis of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Foretinib and other prominent VEGFR-2 and c-Met inhibitors. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundTarget(s)IC50 (nM)
Foretinib (GSK1363089) c-Met, VEGFR-2 0.4, 0.9 [1]
Cabozantinib (XL184)c-Met, VEGFR-21.3, 0.035[2][3][4][5][6]
Crizotinib (PF-02341066)c-Met, ALK8 (c-Met), 20 (ALK)[7][8]
Sunitinib (SU-11248)VEGFR-2, PDGFRβ80 (VEGFR-2), 2 (PDGFRβ)[9]
Apatinib (Rivoceranib)VEGFR-21[9]
VandetanibVEGFR-2, EGFR40 (VEGFR-2), 500 (EGFR)[9]

Experimental Protocols: Kinase Inhibition Assays

The determination of inhibitor potency (IC50) is typically performed using in vitro biochemical assays. Common methodologies include Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (AlphaScreen Luminescent Oxygen Channeling) assays.

Principle of Kinase Inhibition Assays

These assays quantify the enzymatic activity of a kinase by measuring the phosphorylation of a specific substrate. The presence of an inhibitor reduces the rate of phosphorylation. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.

Generalized HTRF Kinase Assay Protocol

Homogeneous Time-Resolved Fluorescence (HTRF) is a technology that combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, reducing assay interference.[10]

  • Reaction Setup: In a microplate, the kinase, a biotinylated substrate, and the test compound (at various concentrations) are incubated together in an appropriate kinase buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: A detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) is added. The EDTA in the detection buffer stops the kinase reaction.

  • Signal Measurement: After another incubation period (e.g., 60 minutes), the plate is read on an HTRF-compatible reader. The reader excites the europium cryptate at 320 nm. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in FRET and a specific emission at 665 nm. The signal intensity is proportional to the degree of substrate phosphorylation.

Generalized AlphaLISA Kinase Assay Protocol

AlphaLISA is a bead-based immunoassay that does not require a washing step.

  • Reaction Setup: Similar to the HTRF assay, the kinase, a biotinylated substrate, and the test compound are incubated in a microplate.

  • Initiation: The reaction is started by adding ATP and incubated to allow for phosphorylation.

  • Detection: A mixture of streptavidin-coated "Donor" beads and anti-phospho-substrate antibody-conjugated "Acceptor" beads is added. The reaction is stopped by the addition of a buffer containing EDTA.

  • Signal Measurement: The plate is incubated in the dark to allow for bead association. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which, if in close proximity (~200 nm), activates the Acceptor beads, leading to light emission at 615 nm. The signal is proportional to the amount of phosphorylated substrate.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided.

G c-Met and VEGFR-2 Signaling Pathways cluster_0 c-Met Pathway cluster_1 VEGFR-2 Pathway HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 AKT AKT PI3K->AKT Proliferation_Met Proliferation, Survival, Migration AKT->Proliferation_Met RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Met STAT3->Proliferation_Met VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg PI3K_VEGFR PI3K VEGFR-2->PI3K_VEGFR RAS_VEGFR RAS VEGFR-2->RAS_VEGFR PKC PKC PLCg->PKC RAF_VEGFR RAF PKC->RAF_VEGFR AKT_VEGFR AKT PI3K_VEGFR->AKT_VEGFR Angiogenesis Angiogenesis, Permeability, Survival AKT_VEGFR->Angiogenesis RAS_VEGFR->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR ERK_VEGFR->Angiogenesis Foretinib Foretinib Foretinib->c-Met Foretinib->VEGFR-2 Cabozantinib Cabozantinib Cabozantinib->c-Met Cabozantinib->VEGFR-2 Crizotinib Crizotinib Crizotinib->c-Met Sunitinib Sunitinib Sunitinib->VEGFR-2

Caption: Overview of the c-Met and VEGFR-2 signaling pathways and the points of inhibition by various small molecule inhibitors.

G Experimental Workflow for Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer - Test Compound Dilutions Start->Prepare_Reagents Dispense_Reagents Dispense Kinase, Substrate, and Test Compound into Microplate Prepare_Reagents->Dispense_Reagents Initiate_Reaction Add ATP to Initiate Kinase Reaction Dispense_Reagents->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction_Detect Add Detection Reagents (e.g., HTRF or AlphaLISA) to Stop Reaction and Generate Signal Incubate_Reaction->Stop_Reaction_Detect Incubate_Detection Incubate for Signal Development Stop_Reaction_Detect->Incubate_Detection Read_Plate Read Plate on Compatible Plate Reader Incubate_Detection->Read_Plate Analyze_Data Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a plate-based biochemical assay.

Conclusion

This guide provides a comparative overview of the pyrazole-based inhibitor Foretinib against other established inhibitors of VEGFR-2 and c-Met. The data presented highlights the potency of this structural class and provides a framework for the evaluation of novel compounds. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the discovery and development of new kinase inhibitors. While direct data for this compound remains elusive, the information compiled herein serves as a valuable reference for understanding the therapeutic potential of the broader pyrazole chemical space in oncology.

References

Illuminating the Interaction: A Comparative Guide to Confirming the Binding Mode of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding mode of a therapeutic candidate is paramount for structure-activity relationship (SAR) studies and lead optimization. This guide provides a comparative analysis of X-ray crystallography against alternative methods for elucidating the binding orientation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a scaffold of significant interest in medicinal chemistry.

While X-ray crystallography stands as the gold standard for high-resolution structural data, a comprehensive approach often involves complementary techniques to provide a holistic view of the ligand-protein interaction. This guide will delve into the experimental intricacies of X-ray crystallography and contrast its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking methods.

Unveiling the Binding Pose: A Head-to-Head Comparison

The determination of a ligand's binding mode is a critical step in drug discovery. Below is a comparison of the primary techniques employed for this purpose.

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Docking
Resolution Atomic (typically 1.5-3.5 Å)Atomic to residue-levelTheoretical, dependent on scoring function accuracy
Direct Visualization Yes, provides a 3D electron density map of the ligand in the binding pocket.Indirect, through distance restraints (NOEs) and chemical shift perturbations.Yes, generates a 3D model of the predicted binding pose.
System Requirements Requires well-diffracting single crystals of the protein-ligand complex.Applicable to proteins in solution; requires isotopically labeled protein for detailed studies.Requires a high-resolution 3D structure of the target protein.
Ligand Affinity Generally requires moderate to high affinity for stable complex formation.Well-suited for studying weak to moderate affinity interactions.Can predict binding modes for a wide range of affinities, but accuracy may vary.
Dynamic Information Provides a static snapshot of the binding event.Can provide information on ligand and protein dynamics and conformational changes upon binding.Can explore protein flexibility through techniques like ensemble docking.
Throughput Lower throughput, as crystal screening and optimization can be time-consuming.Higher throughput for initial screening (e.g., ligand-observed methods).High throughput, capable of screening large virtual libraries.

The Crystallographic Workflow: A Step-by-Step Protocol

Confirming the binding mode of this compound via X-ray crystallography involves a meticulous process, from crystal production to structure refinement.

Experimental Protocol: Protein-Ligand Co-crystallization and Structure Determination
  • Protein Expression and Purification: The target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to >95% homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, temperature). Promising conditions are optimized to yield diffraction-quality crystals.

  • Data Collection: A single crystal is cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected as the crystal is rotated.[1][2]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, using a known structure of the protein as a search model. The electron density map is then calculated, allowing for the manual building and refinement of the ligand and protein models to fit the experimental data.[1]

The following diagram illustrates the general workflow for X-ray crystallography.

xray_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination p1 Protein Expression p2 Purification p1->p2 c1 Complex Formation with Ligand p2->c1 c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 s1 X-ray Data Collection c3->s1 s2 Structure Solution (Molecular Replacement) s1->s2 s3 Model Building and Refinement s2->s3 s4 Structure Validation s3->s4 output output s4->output Final Structure

A generalized workflow for determining a protein-ligand complex structure via X-ray crystallography.

Alternative Approaches: NMR and In Silico Methods

While X-ray crystallography provides unparalleled detail, other techniques offer valuable, often complementary, insights into ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the binding site.[3] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, can rapidly identify binders from a mixture. For structural information, protein-observed NMR, like Chemical Shift Perturbation (CSP) mapping, can identify residues in the binding pocket. More detailed structural restraints can be obtained from Nuclear Overhauser Effect (NOE) experiments.[3]

Computational Docking

Molecular docking is an in silico method that predicts the preferred orientation of a ligand when bound to a receptor.[4] This technique is instrumental in virtual screening and for generating hypotheses about binding modes in the absence of experimental data. The accuracy of docking is highly dependent on the quality of the protein structure and the scoring function used to rank the predicted poses.

The logical relationship between these techniques in a drug discovery project is depicted below.

binding_mode_logic cluster_screening Initial Screening cluster_validation Binding Site Identification cluster_confirmation High-Resolution Structure cs Computational Docking (Virtual Screening) nmr_s NMR Spectroscopy (Ligand-Observed) cs->nmr_s Identifies potential binders nmr_v NMR Spectroscopy (Protein-Observed CSP) nmr_s->nmr_v Confirms binding and maps site xray X-ray Crystallography nmr_v->xray Guides crystallization efforts sar Structure-Activity Relationship Studies xray->sar Provides detailed structural insights for SAR

Logical workflow integrating computational, NMR, and crystallographic methods for binding mode determination.

Conclusion

Confirming the binding mode of this compound is most definitively achieved through X-ray crystallography, which provides a high-resolution, static picture of the ligand-receptor complex. However, a multi-faceted approach that incorporates NMR spectroscopy for solution-state dynamics and computational docking for predictive modeling offers a more comprehensive understanding of the molecular recognition event. The strategic integration of these techniques is crucial for accelerating the journey from a promising scaffold to a viable drug candidate.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-Methyl-4-phenyl-1H-pyrazol-5-amine (CAS No. 1131-18-6) must be treated as hazardous chemical waste. Disposal procedures should strictly adhere to local regulations and the guidelines established by your institution's Environmental Health and Safety (EHS) department. This guide provides a comprehensive framework for the safe handling, segregation, and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

I. Hazard Profile and Safety Information

Based on available Safety Data Sheets (SDS) for 5-Amino-3-methyl-1-phenyl-1H-pyrazole, the compound is classified as hazardous.[1] The primary hazards associated with this chemical are summarized in the table below. Understanding these hazards is critical for safe handling and determining the appropriate disposal route.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute toxicity, Oral (Category 4)Harmful if swallowed.[1]P264, P270, P301 + P312 + P330
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2]P280, P302 + P352
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[1][2][3]P280, P305 + P351 + P338
Specific target organ toxicity — single exposure (Category 3)May cause respiratory irritation.[1][2]P261, P271, P304 + P340

Consult the full Safety Data Sheet (SDS) for detailed information on hazards and first-aid measures.

II. Standard Disposal Protocol

The mandated disposal method for this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] This is a multi-step process that begins in the laboratory. The following procedural guidance outlines the necessary steps for proper waste management from the point of generation to collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][4]

Step 2: Waste Segregation

Proper segregation at the source is crucial to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect any solid this compound, contaminated weigh boats, and other contaminated disposable lab supplies (e.g., pipette tips, wipes) in a designated, leak-proof, and clearly labeled solid hazardous waste container.[5]

    • Avoid mixing with other, incompatible waste streams.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[6]

    • Do not pour this chemical waste down the drain under any circumstances.[2]

  • Empty Containers:

    • Original containers of the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[6]

    • After proper rinsing, the container can be managed for disposal or recycling according to your institution's policies.[6]

Step 3: Container Selection and Labeling

  • Container Choice: Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid.[5][6] The container material must be compatible with the chemical waste.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."[5][6]

    • The full chemical name: "this compound" and any other constituents in the waste, with approximate concentrations.[5]

    • The date when waste was first added to the container.[5]

    • Relevant hazard warnings (e.g., Toxic, Irritant).[5]

Step 4: Storage and Collection

  • Storage: Keep waste containers securely closed when not in use.[5] Store them in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5]

  • Collection: Once the waste container is full, or as it approaches your institution's storage time limit (often 90 days), arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[5]

III. Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management generation Waste Generation (Solid & Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregation Segregate Waste (Solid, Liquid, Sharps) ppe->segregation container Use Labeled, Compatible Hazardous Waste Container segregation->container storage Store in Designated Satellite Accumulation Area container->storage pickup Schedule Waste Pickup with EHS storage->pickup transport Licensed Contractor Transports Waste pickup->transport disposal Final Disposal at an Approved Waste Plant transport->disposal

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Essential Safety and Operational Guide for 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 3-Methyl-4-phenyl-1H-pyrazol-5-amine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on data from similar pyrazole derivatives, this compound is anticipated to present the following hazards.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) provided with the compound.

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][4][5][6]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2][3][4]

Hazard Class Category Pictogram Signal Word
Acute toxicity, Oral4GHS07Warning
Skin irritation2GHS07Warning
Eye irritation2AGHS07Warning
Specific target organ toxicity - single exposure3GHS07Warning

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[7][8][9]

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect before use and change frequently.Prevents skin contact and irritation.[8][10]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[2][8] A face shield may be required for splash hazards.[10]Protects against dust particles and splashes causing eye irritation.[2][8]
Skin and Body Protection Laboratory coat.[7][9]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and engineering controls are insufficient.[1][8]Minimizes inhalation of irritating dust particles.[1]

Below is a workflow for selecting the appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Handling Solid Chemical assess_hazards Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->assess_hazards hand_protection Hand Protection: Chemical-Resistant Gloves assess_hazards->hand_protection Skin Contact eye_protection Eye/Face Protection: Safety Goggles/Face Shield assess_hazards->eye_protection Eye Contact body_protection Body Protection: Lab Coat assess_hazards->body_protection Skin Contact respiratory_protection Respiratory Protection: Work in Fume Hood assess_hazards->respiratory_protection Inhalation inspect_ppe Inspect PPE for Damage hand_protection->inspect_ppe eye_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe proceed Proceed with Handling don_ppe->proceed

Caption: PPE Selection Workflow for Handling this compound

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before starting any work.[7]

    • Ensure a chemical fume hood is available and functioning correctly.[11]

    • Locate the nearest eyewash station and safety shower.[8][11]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.[7][11]

    • Wear the mandatory PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.[1][2]

    • Use appropriate tools (spatulas, weighing paper) to handle the solid.

    • Keep the container tightly closed when not in use.[1][7]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service.[1] Do not dispose of down the drain.[1][7]
Contaminated Materials (Gloves, Weighing Paper, etc.) Place in a sealed, labeled container for hazardous waste disposal.
Empty Containers Rinse thoroughly with a suitable solvent. Dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to local regulations.

Experimental Protocol: General Weighing Procedure

  • Don all required PPE (lab coat, safety goggles, and chemical-resistant gloves).

  • Perform the weighing operation inside a certified chemical fume hood.

  • Place a piece of weighing paper on the analytical balance and tare.

  • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

  • Record the weight.

  • Transfer the weighed solid to the reaction vessel.

  • Fold the weighing paper and dispose of it in the designated solid hazardous waste container.

  • Clean any spills on the balance immediately with a damp cloth (if appropriate for the chemical) and dispose of the cleaning material as hazardous waste.

  • Close the sash of the fume hood.

  • Remove and dispose of gloves properly.

  • Wash hands thoroughly with soap and water.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.